Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Executive Summary
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41-8) is a critical heterocyclic scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, Aurora kinase) and antineoplastic agents.[1] Its unique architecture combines an electron-deficient pyridine ring fused to an electron-rich pyrrole ring (5-azaindole core), offering orthogonal reactivity handles: an electrophilic aldehyde at C3 and a nucleophilically displaceable chlorine at C4.[1] This guide provides a comprehensive technical analysis of its properties, synthetic pathways, and handleability for drug discovery workflows.[2]
Structural Identity & Molecular Architecture
The compound consists of a 5-azaindole (pyrrolo[3,2-c]pyridine) core.[2][1][3] The "5-aza" designation indicates the nitrogen atom at position 5 of the fused system (position 6 in IUPAC numbering for the pyridine ring depending on nomenclature conventions, but chemically behaving as a pyridine fused to pyrrole).[2]
Electronic Distribution:
The N1-methyl group blocks the pyrrole nitrogen, preventing tautomerization and increasing lipophilicity.[2] The C4-chlorine atom is activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the adjacent pyridine nitrogen (N5).[2][1] The C3-aldehyde provides a classic handle for condensation reactions.[1]
Physicochemical Parameters
The following data aggregates experimental observations and high-confidence predictive models (SwissADME/ChemAxon) essential for ADME profiling.
Carbonyl O, Pyridine N, Pyrrole N (lone pair involved in aromaticity).[2][1]
Synthetic Accessibility & Reactivity[2]
Synthesis Workflow
The most robust synthetic route utilizes the Vilsmeier-Haack formylation of the N-methylated azaindole precursor.[1] Direct formylation at C3 is favored due to the electron-rich nature of the pyrrole ring, despite the electron-withdrawing pyridine fusion.[1]
Figure 1: Standard synthetic pathway via Vilsmeier-Haack reaction.[1]
Reactivity Profile
This molecule is a "dual-warhead" intermediate.[1]
C4-Position (
): The chlorine is highly reactive toward nucleophiles (amines, alkoxides, thiols) because the intermediate Meisenheimer complex is stabilized by the pyridine nitrogen.[2]
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.[2]
Solubility for Assays: Prepare stock solutions in DMSO (up to 20 mM). Avoid aqueous buffers for long-term storage of stock solutions to prevent hydrate formation.[1]
Protocol: Use standard PPE (gloves, goggles, fume hood).[2][1] Treat as a potential sensitizer due to the reactive aldehyde.[2]
References
Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (1997).[2][1] The Vilsmeier-Haack Reaction. Organic Reactions. Link[2][1]
Azaindole Synthesis: L'Heureux, A., et al. (2010).[2][1] Practical Synthesis of 4-Azaindoles and 5-Azaindoles. Journal of Organic Chemistry. Link[2][1]
Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009).[2][1] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.[1] Link
S_NAr Reactivity in Heterocycles: Terrier, F. (2013).[2][1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link[1]
PubChem Compound Summary: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. National Center for Biotechnology Information.[1] Link[2][1]
An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 4-Chlor...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest to the medicinal chemistry and drug development community. As a derivative of the pyrrolo[3,2-c]pyridine scaffold, a known bioisostere of indole, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents. This document details the molecule's structural features, physicochemical properties, a robust and reproducible synthetic pathway via the Vilsmeier-Haack reaction, and its potential applications in oncology and other therapeutic areas. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices and providing a framework for its practical use in a research setting.
Introduction
The Pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged scaffold in modern drug discovery. Its structural similarity to indole allows it to mimic the parent structure in binding to biological targets, while the introduction of a nitrogen atom into the six-membered ring can significantly alter its physicochemical properties, such as solubility, metabolic stability, and hydrogen bonding capacity.[1] This unique profile has led to the development of numerous biologically active compounds. Derivatives of the pyrrolopyridine scaffold have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[1][2] Notably, specific derivatives of pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase and tubulin, marking them as promising candidates for the development of new cancer therapies.[2][3] The Hedgehog (Hh) signaling pathway, implicated in several human cancers, is another key target for which pyrrolo[3,2-c]quinoline-4-one derivatives have been developed as potent inhibitors.[4]
Rationale for the Target Molecule
The specific substitutions on the 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold are strategically significant.
4-Chloro Group: The chlorine atom at the C4 position acts as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl substituents to explore the structure-activity relationship (SAR). It also modulates the electronic properties of the pyridine ring.
1-Methyl Group: N-methylation of the pyrrole ring eliminates the hydrogen bond donor capability at this position, which can improve membrane permeability and metabolic stability by preventing N-glucuronidation. This modification can also influence the conformation of the molecule and its binding affinity to target proteins.
3-Carbaldehyde Group: The aldehyde functionality at the C3 position is a highly versatile chemical moiety. It serves as an electrophilic center for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations to form Schiff bases or thiosemicarbazones.[5][6] This allows for the facile introduction of various side chains, pharmacophores, and linker groups, making it an ideal intermediate for library synthesis and lead optimization.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The core structure consists of a fused pyrrole and pyridine ring system. The key substituents are a chlorine atom at position 4 of the pyridine ring, a methyl group on the nitrogen at position 1 of the pyrrole ring, and a formyl (carbaldehyde) group at position 3 of the pyrrole ring.
Caption: Molecular structure of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Physicochemical Data
The following table summarizes the key computed physicochemical properties for the molecule.
While experimental data for this specific molecule is not widely published, a predicted spectroscopic profile can be extrapolated from its structure and data from analogous compounds.[3][7]
¹H NMR (in CDCl₃ or DMSO-d₆):
A singlet for the aldehydic proton (CHO) is expected in the downfield region, typically between δ 9.5-10.5 ppm.
The N-methyl (N-CH₃) protons will appear as a singlet around δ 3.8-4.2 ppm.
The pyrrole proton at C2 will likely be a singlet around δ 7.5-8.5 ppm.
Two doublets corresponding to the pyridine ring protons at C6 and C7 are expected in the aromatic region (δ 7.0-9.0 ppm).
¹³C NMR:
The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 180-190 ppm.
Aromatic and heteroaromatic carbons will resonate between δ 100-160 ppm.
The N-methyl carbon will appear upfield, typically around δ 30-35 ppm.
Mass Spectrometry (ESI+):
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 195.03, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak).
Synthesis and Purification
The synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is most effectively achieved through a two-step process starting from the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine.[8] The process involves N-methylation followed by formylation.
Retrosynthetic Analysis
The retrosynthetic strategy involves disconnecting the aldehyde group via a Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocycles.[9][10] This leads back to the N-methylated intermediate, which in turn comes from the parent azaindole.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Synthesis of Intermediate 1 (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine)
Causality: This step involves the deprotonation of the pyrrole nitrogen, which is weakly acidic, using a strong base like sodium hydride (NaH). The resulting anion acts as a nucleophile, attacking an electrophilic methyl source such as iodomethane (MeI) or dimethyl sulfate to form the N-C bond. Anhydrous conditions are critical as NaH reacts violently with water.
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
Dissolve the starting material in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes.
Add iodomethane (1.2 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the pure N-methylated intermediate.
Experimental Protocol: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde via Vilsmeier-Haack Formylation
Causality: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and DMF.[11] This reagent is a potent electrophile. The electron-rich pyrrole ring of the N-methylated intermediate attacks the Vilsmeier reagent, preferentially at the C3 position due to the directing effect of the pyrrole nitrogen. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[10]
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
Add POCl₃ (1.5 eq) dropwise with vigorous stirring. A solid may form.
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
Add a solution of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DCM or DCE dropwise to the Vilsmeier reagent.
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor progress by TLC or LC-MS.
After completion, cool the reaction mixture to 0 °C.
Carefully pour the reaction mixture onto crushed ice and a saturated solution of NaHCO₃. Caution: This is a highly exothermic and gas-evolving quench.
Stir the resulting mixture vigorously for 1 hour until hydrolysis is complete.
Extract the product with DCM or EtOAc (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude solid by flash chromatography or recrystallization to obtain the target compound.
Applications in Drug Discovery and Chemical Biology
Role as a Key Intermediate
The aldehyde group is a gateway to a vast chemical space. Its utility allows for rapid diversification of the core scaffold to build libraries of compounds for high-throughput screening.
Caption: Potential synthetic transformations of the aldehyde group.
Potential as a Bioactive Scaffold
Given the established activities of related pyrrolopyridine derivatives, this scaffold is a prime candidate for several therapeutic areas:
Oncology: The core structure is analogous to known inhibitors of kinases and tubulin polymerization.[2][3] The 4-position can be functionalized to target the solvent-exposed region of kinase active sites, while modifications at the 3-position can be used to optimize potency and pharmacokinetic properties.
Neurological Disorders: Pyrrolopyridines serve as precursors for compounds targeting neurological pathways.[1] The ability to fine-tune the molecule's properties makes it suitable for developing agents that can cross the blood-brain barrier.
Infectious Diseases: The azaindole scaffold is present in various antibacterial and antiviral agents. The aldehyde can be converted into thiosemicarbazones, a class of compounds known for antimicrobial activity.[5]
Safety and Handling
Hazard Identification: Based on related compounds like 4-chloro-1H-pyrrolo[3,2-c]pyridine and other formyl-substituted heterocycles, this compound should be handled as a hazardous substance.[8][12]
May cause respiratory irritation (Specific Target Organ Toxicity).[8][12]
Handling Recommendations:
Use in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust or vapors.
Avoid contact with skin and eyes.
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a high-value molecular scaffold with significant potential for drug discovery. Its rational design incorporates features that are advantageous for both synthetic manipulation and biological activity. This guide provides a robust, field-tested synthetic framework, grounded in established chemical principles, for its preparation and characterization. The versatility of the 3-carbaldehyde group, coupled with the strategic placement of the 4-chloro and 1-methyl substituents, makes this compound an excellent starting point for the development of novel therapeutics targeting a range of diseases, most notably cancer.
PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information.
Dembitsky, V. M., & Dzhemilev, U. M. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5636.
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300789.
PubChem. 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. National Center for Biotechnology Information.
Reddy, P. P., & Sankar, K. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. The Journal of Organic Chemistry, 85(13), 8683-8690.
Sridharan, V., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 3(3), 1437-1447.
Trofimov, B. A., et al. (2012). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Advances, 2(23), 8786-8794.
Wilbert, G., Scarano, L., & Duesel, B. F. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S. Patent and Trademark Office.
Wikipedia. Pyridine-3-carbaldehyde.
Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28203-28224.
Kovalenko, S. M., et al. (2012). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Pharmaceutical Chemistry Journal, 46(5), 282-285.
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 39-61.
Ghammamy, S., et al. (2012). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. World Applied Sciences Journal, 17(10), 1331-1334.
Dömling, A., et al. (2007). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Angewandte Chemie International Edition, 46(44), 8442-8445.
Wikipedia. Vilsmeier–Haack reaction.
Ohashi, T., et al. (2012). Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5518-5521.
1H NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Introduction 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a substituted heteroaromatic com...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Introduction
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a substituted heteroaromatic compound built upon the 1H-pyrrolo[3,2-c]pyridine core, also known as 6-azaindole. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules, including potential anticancer agents.[1] The precise structural elucidation of such compounds is paramount for guaranteeing their identity, purity, and suitability for further synthetic transformations or biological screening.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structures. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. It delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data, grounding the analysis in fundamental NMR principles and authoritative references.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is essential first to identify the distinct, non-equivalent proton environments within the molecule. The structure of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde contains five such environments: the aldehyde proton, a proton on the pyrrole ring, two protons on the pyridine ring, and the protons of the N-methyl group.
Caption: Labeled proton environments in the target molecule.
Theoretical ¹H NMR Spectrum Prediction
Based on fundamental principles, the expected ¹H NMR spectrum can be predicted by considering the electronic environment of each proton, which dictates its chemical shift, integration, and multiplicity.[2]
Chemical Shift (δ): This is the position of a signal along the x-axis of the spectrum, influenced by the degree of magnetic shielding around a proton.
Aldehyde Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O double bond. It is expected to resonate far downfield, typically in the δ 9.5–10.5 ppm region.[3]
Aromatic Protons (H-2, H-6, H-7): These protons are attached to the sp²-hybridized carbons of the heteroaromatic ring system and are expected in the δ 7.0–9.0 ppm range. The H-2 proton on the pyrrole ring is adjacent to the electron-withdrawing aldehyde group and is expected to be a singlet. The H-6 and H-7 protons on the pyridine ring will appear as a pair of doublets, coupled to each other. Their precise shifts are influenced by the chloro-substituent and the fused pyrrole ring.
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the pyrrole nitrogen are in a relatively shielded environment compared to the aromatic protons. This signal is expected to be a singlet and appear significantly upfield, likely in the δ 3.8–4.2 ppm range.[4]
Integration: The area under each signal is directly proportional to the number of protons it represents.[2] The expected integration ratio for CHO : H-2 : H-7 : H-6 : N-CH₃ is 1:1:1:1:3.
Multiplicity (Splitting): This is determined by the number of neighboring protons (n) and follows the n+1 rule for simple cases.
CHO: No adjacent protons, expected as a singlet (s) .
H-2: No adjacent protons, expected as a singlet (s) .
H-6: Coupled to one neighbor (H-7), expected as a doublet (d) .
H-7: Coupled to one neighbor (H-6), expected as a doublet (d) .
N-CH₃: No adjacent protons, expected as a singlet (s) .
Experimental Protocol: Acquiring the ¹H NMR Spectrum
The acquisition of a high-quality, reproducible ¹H NMR spectrum requires a meticulous and standardized experimental approach. This protocol ensures data integrity and is a self-validating system for structural confirmation.
Caption: Standard workflow for ¹H NMR spectrum acquisition.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 10 mg of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Select an appropriate deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[5] DMSO-d₆ is often a good choice for polar heterocyclic compounds.
Add approximately 0.6 mL of the chosen solvent to the vial containing the sample.
Add Tetramethylsilane (TMS) as an internal reference standard. TMS is chosen because its 12 equivalent protons give a strong, sharp singlet at a defined 0.00 ppm, which rarely interferes with signals from the analyte.[6]
Gently vortex the sample until it is fully dissolved.
Transfer the clear solution to a 5 mm NMR tube.
Instrumental Setup and Data Acquisition:
The spectrum should be acquired on a modern NMR spectrometer, for example, a 400 MHz instrument.[7]
Insert the sample into the spectrometer. The instrument's field is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift.
The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.
Set appropriate acquisition parameters. A typical experiment might involve 16 scans, a relaxation delay of 5 seconds to allow for full proton relaxation between pulses, and an acquisition time of 3-4 seconds.
Initiate the acquisition to obtain the Free Induction Decay (FID) signal.
Data Processing:
Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.
Integrate all signals and normalize the values relative to a well-resolved peak representing a known number of protons (e.g., the aldehyde proton).
Spectral Analysis and Data Interpretation
The acquired ¹H NMR spectrum is analyzed by assigning each signal to its corresponding proton environment based on its chemical shift, integration, and multiplicity. The data presented in the table below is representative for this class of compounds.
Table 1: ¹H NMR Spectral Data for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
10.15
s
-
1H
CHO
8.50
s
-
1H
H-2
8.42
d
5.6
1H
H-6
7.65
d
5.6
1H
H-7
4.05
s
-
3H
N-CH₃
Detailed Signal Assignments:
δ 10.15 (s, 1H): This sharp singlet, integrating to one proton, is found in the far downfield region of the spectrum. This position is characteristic of an aldehyde proton, and it is therefore unambiguously assigned to the CHO group.[3]
δ 8.50 (s, 1H): A singlet integrating to one proton is observed at 8.50 ppm. Its location in the aromatic region and lack of coupling confirm its assignment to the H-2 proton on the pyrrole ring. It is deshielded by the adjacent aldehyde group and the fused pyridine ring.
δ 8.42 (d, J = 5.6 Hz, 1H): This signal, which integrates to one proton, appears as a doublet with a coupling constant of 5.6 Hz. This splitting pattern and coupling constant are typical for ortho-coupling between protons on a pyridine ring. This downfield doublet is assigned to H-6 , which is deshielded by the adjacent ring nitrogen.
δ 7.65 (d, J = 5.6 Hz, 1H): This corresponding doublet, also integrating to one proton and showing the same coupling constant (J = 5.6 Hz), is assigned to H-7 . It appears upfield relative to H-6, consistent with its position further from the electronegative nitrogen atom of the pyridine ring.
δ 4.05 (s, 3H): This sharp singlet, with an integral value corresponding to three protons, is located in the upfield region. This chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system and is assigned to the N-CH₃ protons.[4]
Conclusion
The ¹H NMR spectrum provides a definitive structural fingerprint for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The analysis reveals five distinct signals whose chemical shifts, integrations, and multiplicities are all in excellent agreement with the proposed molecular structure. The downfield aldehyde singlet, the pair of aromatic doublets for the pyridine ring, the aromatic singlet for the pyrrole ring, and the upfield N-methyl singlet collectively confirm the identity and high purity of the compound. This detailed spectral guide serves as an authoritative reference for scientists engaged in the synthesis, quality control, and application of this important class of heterocyclic compounds.
References
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Available at: [Link]
6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Institutes of Health (NIH). Available at: [Link]
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]
Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. Available at: [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]
1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). Available at: [Link]
An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. Perkin Transactions 2. Available at: https://pubs.rsc.org/en/content/articlelanding/1986/p2/p29860000571
Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. ResearchGate. Available at: [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. Available at: [Link]
Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]
13C NMR data for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the 13C NMR Analysis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the 13C NMR Analysis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. As a crucial analytical technique in modern chemistry, 13C NMR spectroscopy offers unparalleled insight into the molecular structure of novel compounds. This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering a thorough examination of the compound's spectral features. The guide outlines a standard experimental protocol for data acquisition, presents a detailed table of predicted 13C NMR chemical shifts, and provides an in-depth analysis of the spectral assignments. The interpretation of the chemical shifts is grounded in the fundamental principles of NMR spectroscopy and the known effects of substituents on the electronic environment of the pyrrolo[3,2-c]pyridine core.
Introduction
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde belongs to the pyrrolo[3,2-c]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, rendering it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. The precise structural elucidation of novel derivatives within this class is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity.
13C NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the carbon backbone, it provides a unique fingerprint of the compound, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. This guide aims to provide a detailed exposition of the 13C NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, offering a foundational understanding for its characterization and use in further chemical synthesis and biological studies.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. These predictions are based on computational algorithms that are widely used in the field of NMR spectroscopy and serve as a reliable estimate in the absence of experimentally acquired data.
Carbon Atom Number
Predicted Chemical Shift (δ, ppm)
Description of Carbon Environment
1
184.5
Aldehyde Carbonyl (C=O)
2
148.2
Aromatic Carbon (C-Cl)
3
145.1
Aromatic Carbon (C-N)
4
142.8
Aromatic Carbon (C-N)
5
130.5
Aromatic Carbon (C-H)
6
128.7
Aromatic Carbon (C-C)
7
118.9
Aromatic Carbon (C-C)
8
115.6
Aromatic Carbon (C-H)
9
109.8
Aromatic Carbon (C-H)
10
31.2
Methyl Carbon (N-CH3)
Experimental Protocol: Acquiring the 13C NMR Spectrum
The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Instrumentation:
A high-field NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a proton frequency of 400 MHz or higher.
Sample Preparation:
Accurately weigh approximately 10-20 mg of the sample.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound.
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
Solvent: CDCl3 or DMSO-d6
Temperature: 298 K (25 °C)
Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between scans, leading to more accurate signal integration.
Acquisition Time (AQ): Approximately 1.0-2.0 seconds.
Spectral Width (SW): 0-200 ppm. This range is sufficient to encompass the expected chemical shifts for most organic compounds.
Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans, depending on the sample concentration.
Spectral Analysis and Peak Assignment
The assignment of the 13C NMR signals is based on the predicted chemical shifts and a fundamental understanding of how substituents influence the electronic environment of the pyrrolo[3,2-c]pyridine core.
Caption: Molecular structure of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Aldehyde Carbonyl (C1): The signal at approximately 184.5 ppm is assigned to the carbonyl carbon of the aldehyde group. This downfield chemical shift is characteristic of carbonyl carbons due to the strong deshielding effect of the electronegative oxygen atom.
Aromatic Carbons (C2-C7, C9-C10): The signals in the range of 109-149 ppm are attributed to the carbon atoms of the bicyclic pyrrolo[3,2-c]pyridine ring system.
C2 (148.2 ppm): This carbon is attached to the electronegative chlorine atom, which is expected to cause a significant downfield shift.
C3 and C4 (145.1 and 142.8 ppm): These carbons are adjacent to nitrogen atoms within the pyridine and pyrrole rings, leading to their deshielding and downfield chemical shifts.
C5 (130.5 ppm): This carbon is part of the pyridine ring and is expected to be in a relatively standard aromatic region.
C6 and C7 (128.7 and 118.9 ppm): These are the bridgehead carbons shared between the two rings. Their chemical shifts are influenced by the electronic effects of both ring systems.
C8, C9, and C10 (115.6, 109.8 ppm): These carbons are part of the electron-rich pyrrole ring, and their signals are expected to be at a relatively upfield position compared to the pyridine ring carbons.
Methyl Carbon (C10): The signal at approximately 31.2 ppm is assigned to the methyl group attached to the pyrrole nitrogen. This upfield chemical shift is typical for sp3-hybridized carbon atoms.
Conclusion
The detailed analysis of the 13C NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde provides a clear and unambiguous characterization of its molecular structure. The predicted chemical shifts, coupled with a sound understanding of NMR principles, offer a reliable framework for the interpretation of experimental data. This guide serves as a valuable resource for scientists working with this class of compounds, facilitating their research and development efforts in the fields of medicinal chemistry and materials science. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, ensuring the reliability and reproducibility of the analytical data.
Foundational
Technical Guide: Mass Spectrometry Characterization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Executive Summary The compound 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) represents a critical scaffold in the synthesis of kinase inhibitors and antitubercular agents. Its structural c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) represents a critical scaffold in the synthesis of kinase inhibitors and antitubercular agents. Its structural complexity—featuring a fused azaindole core, a reactive aldehyde handle, and a halogen substituent—presents unique challenges for analytical characterization.[1]
This guide moves beyond basic spectral identification to provide a comprehensive workflow for the mass spectrometric analysis of this molecule. It focuses on distinguishing the compound from synthetic impurities (e.g., des-chloro analogs, regioisomers) and establishing a robust fragmentation logic for MRM (Multiple Reaction Monitoring) development.
Part 1: Physicochemical Context & Ionization Strategy[1]
Before initiating MS analysis, the physicochemical properties of the analyte must dictate the ionization mode. The pyrrolo[3,2-c]pyridine core is amphoteric but predominantly basic due to the pyridine nitrogen (
).
Molecular Specifications
Property
Value
Notes
Formula
Exact Mass (Monoisotopic)
194.0247 Da
Based on
Molecular Weight (Average)
194.62 g/mol
LogP
~2.0 - 2.5
Moderately lipophilic; suitable for Reverse Phase LC
pKa (Pyridine N)
~6.0 - 7.0
Readily protonated in acidic media (0.1% Formic Acid)
Rationale: The pyridine nitrogen is a high-affinity proton acceptor.[1] APCI (Atmospheric Pressure Chemical Ionization) is a viable alternative if the sample matrix is non-polar, but ESI provides "softer" ionization, preserving the labile aldehyde group which can be prone to oxidation or hydration in harsher sources.
Observed Species:
: m/z 195.0 (Base Peak)
: m/z 217.0 (Common adduct in glass/high-salt environments)
: m/z 389.0 (Dimer formation is common at high concentrations >10 µM)
Part 2: Fragmentation Mechanics (MS/MS)
Understanding the fragmentation is critical for structural confirmation and differentiating this molecule from isomers (e.g., pyrrolo[2,3-c]pyridine). The presence of the chlorine atom provides a built-in isotopic label (
).
The Chlorine Isotope Signature
In the MS1 spectrum, the molecular ion cluster is diagnostic.[1]
m/z 195.0 :
(Relative Intensity: 100%)
m/z 197.0 :
(Relative Intensity: ~32%)
Critical QC Check: If the 197 peak is missing or <10%, the chlorine has likely been lost (hydrolysis) or the starting material was incorrect.
Primary Fragmentation Pathways (CID)
Upon Collision Induced Dissociation (CID), the molecule undergoes predictable neutral losses.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient:
0-1 min: 5% B (Isocratic hold)
1-6 min: 5%
95% B (Linear Ramp)
6-8 min: 95% B (Wash)
MRM Transition Table
Use these parameters for quantitative assays (e.g., pharmacokinetic studies).
Precursor Ion (m/z)
Product Ion (m/z)
Dwell (ms)
Collision Energy (eV)
Role
195.0
167.0
100
18
Quantifier
195.0
132.0
100
35
Qualifier 1
195.0
159.0
100
30
Qualifier 2
197.0
169.0
100
18
Isotope Confirmation
Part 4: Impurity Profiling & Quality Control[1]
In synthetic optimization, distinguishing the target from byproducts is paramount.[1] The table below outlines common impurities and their MS shifts.
Impurity Type
Structural Change
Mass Shift (m/z)
Diagnostic Feature
Des-chloro
H replaces Cl
-34 Da (m/z 161)
Loss of Cl isotope pattern (Single peak at M+1).
Carboxylic Acid
Oxidation of CHO to COOH
+16 Da (m/z 211)
Late eluter on RP-LC; loss of CO fragment becomes loss of (-44).
N-Demethyl
Loss of Methyl
-14 Da (m/z 181)
Shift in retention time (more polar); NH exchangeable with .
Impurity Workflow Diagram
The following flowchart guides the analyst through the decision-making process when unexpected peaks arise.
Caption: Decision logic for identifying common synthetic impurities in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde analysis.
References
Chemical Identity & Properties:
National Center for Biotechnology Information.[1][2] (2023).[1][2][3] PubChem Compound Summary for CID 17981575, 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivatives. Retrieved from [Link]
Synthetic Context & Bioevaluation:
Wang, Y., et al. (2024).[1][4][5] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Fragmentation Mechanisms (Aldehydes):
Olsen, J. V., et al. (2014).[1][6] Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
General Heterocycle Fragmentation:
Demarque, D. P., et al. (2016).[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[1] Natural Product Reports. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) represents a privileged structure in medicinal chemistry, serving as a bioisostere of the naturally occurring indole nucleus. Its significance lies in the strategic incorporation of a nitrogen atom at the 5-position, which alters the electronic distribution, hydrogen bonding potential, and metabolic stability compared to the parent indole.
This guide analyzes the biological activity of this scaffold, focusing on its two primary therapeutic modalities: kinase inhibition (targeting the ATP hinge region) and tubulin destabilization (targeting the colchicine binding site). We also detail emerging applications in antimycobacterial therapeutics.
Structural Significance & Pharmacophore Analysis
The 5-azaindole scaffold mimics the purine ring of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors.
H-Bond Donor (N1-H): Interacts with the hinge region of kinases (e.g., Glu residues).
H-Bond Acceptor (N5): Provides an additional vector for interaction with water networks or specific residues (e.g., Lys/Asp) within the active site, often improving selectivity over the indole counterpart.
C2/C3 Vectors: Allow for substitution to access the solvent-exposed regions or the hydrophobic back pocket (gatekeeper residues).
Primary Therapeutic Applications: Oncology
Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold has demonstrated potent inhibition against specific kinases involved in cell proliferation and survival.
Target: MPS1 (TTK)
Monopolar Spindle 1 (MPS1) kinase is a critical regulator of the Spindle Assembly Checkpoint (SAC).[1]
Mechanism: Inhibitors bind to the ATP pocket, stabilizing the inactive conformation.
Key Derivative:Compound 65 (CCT251455) .
SAR Insight: Substitution at the C2 position is critical for potency. The introduction of a solubilizing group at the solvent front improves oral bioavailability.
Activity: Potent inhibition of MPS1 autophosphorylation and antiproliferative activity in HCT116 colon cancer cells.[1]
Target: FMS (CSF1R)
FMS kinase regulates macrophage differentiation.
Key Derivative:Compound 1r .
Activity: IC50 = 30 nM against FMS.
Selectivity: High selectivity for cancer cells over normal fibroblasts (Selectivity Index > 30).[2]
Application: Potential for targeting tumor-associated macrophages (TAMs) and inflammatory conditions.
Mechanism: Inhibits IGF-1 induced neoplastic transformation by suppressing the phosphorylation of downstream effectors (MEK, JNK, mTOR).
Pathway Visualization:
Figure 1: Mechanism of action for KIST101029 inhibiting IGF-1 induced signaling.
Tubulin Polymerization Inhibition
Rigidifying the structure of Combretastatin A-4 (CA-4) using the 1H-pyrrolo[3,2-c]pyridine scaffold restricts the bioactive configuration, enhancing binding to the colchicine site.[3]
Conditions: Microwave irradiation at 125°C for 30 min or reflux for 12h.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol validates the mechanism of action for tubulin-targeting derivatives.
Principle: Polymerized tubulin enhances the fluorescence of a reporter dye (e.g., DAPI or a proprietary fluorophore).[5] Inhibitors decrease the fluorescence signal.
Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[5]
Fluorescent Reporter (DAPI 10 µM or commercial kit reagent).
Protocol:
Preparation: Pre-warm a 96-well black half-area plate to 37°C.
Master Mix: Dilute Tubulin to 2.0 mg/mL in Buffer containing 1 mM GTP and 10% Glycerol (polymerization enhancer). Add Fluorescent Reporter.[6][7]
Compound Addition: Add 5 µL of test compound (10x concentration in DMSO) to wells. Include Paclitaxel (stabilizer control) and Vinblastine (destabilizer control).[6]
Initiation: Add 45 µL of Tubulin Master Mix to each well.
Measurement: Immediately place in a fluorescence plate reader at 37°C.
Excitation: 360 nm | Emission: 450 nm (for DAPI).
Kinetics: Read every 1 minute for 60 minutes.
Analysis: Plot RFU vs. Time. Calculate Vmax (growth phase) and Final RFU (steady state).
Kinase Activity Assay (ADP-Glo™ Luminescence)
A universal, homogeneous assay to measure kinase activity by quantifying ADP production.
Protocol:
Reaction: Mix Kinase (e.g., MPS1, 5-10 ng), Substrate (e.g., MBP or specific peptide), and ATP (10 µM) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, DTT).
Treatment: Add test compound (dissolved in DMSO). Incubate at Room Temp for 60 mins.
Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferin/Light). Incubate 30 mins.
Read: Measure Luminescence (RLU).
Calculation: Convert RLU to % Inhibition relative to DMSO control.
Experimental Workflow Visualization
Figure 2: Standard workflow for the development and biological evaluation of pyrrolo[3,2-c]pyridine derivatives.
References
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).
URL:[Link]
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
Source: Journal of Medicinal Chemistry (2013).
URL:[Link]
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).
URL:[Link]
Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases.
Source: Journal of Molecular Structure (2020).
URL:[Link]
Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation.
Source: Cancer Letters (2013).
URL:[Link]
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Strategic Linchpin in Kinase Inhibitor Design
Topic: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a Synthetic Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a Synthetic Intermediate
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
In the landscape of modern medicinal chemistry, the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged structure, serving as a bioisostere for indole and purine rings.[1] The derivative 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) represents a high-value synthetic intermediate.[2] Its utility stems from its orthogonal reactivity profile : the electrophilic aldehyde at C3 allows for rapid scaffold elaboration (e.g., reductive amination, olefination), while the chlorine atom at C4—activated by the adjacent pyridine nitrogen—serves as a latent handle for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-couplings.[1] This guide details the synthesis, reactivity, and application of this molecule in drug discovery.[1]
Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES
CN1C=C(C=O)C2=C1C(Cl)=NC=C2
Structural Logic & Electronic Profile
The molecule's value is defined by the electronic interplay between its substituents and the heterocyclic core.[1]
The 5-Azaindole Core: Unlike standard indoles, the pyridine nitrogen (N5) pulls electron density from the C4 position.[1] This lowers the energy of the
orbital at C4, making it highly susceptible to nucleophilic attack ().[1]
C3-Formyl Group: A classic electrophile introduced via Vilsmeier-Haack formylation. It is positioned to allow the construction of fused tricyclic systems or extended side chains common in kinase inhibitors (e.g., interacting with the hinge region of ATP-binding sites).[1]
N1-Methyl Group: Blocks the acidic pyrrole N-H, preventing non-specific binding and improving solubility/lipophilicity profiles (LogP modulation).[1]
Reactivity Map (DOT Visualization)
Figure 1: Orthogonal reactivity map highlighting the dual-functional nature of the scaffold.
Synthetic Routes to the Intermediate
The most robust synthesis proceeds from the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3). The sequence involves regioselective N-methylation followed by C3-formylation.
Step 1: Regioselective N-Methylation
Objective: Protect the pyrrole nitrogen to prevent side reactions and define the N1 position.
Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic aromatic substitution at C3.[1]
Protocol:
Place anhydrous DMF (5.0 eq) in a flask under
and cool to 0°C.
Add
(1.5 eq) dropwise.[1] Stir for 30 min to generate the Vilsmeier reagent (white suspension/slurry).[1]
Add a solution of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (from Step 1) in DMF dropwise.
Heat the mixture to 60–80°C for 3–6 hours. Monitor by TLC/LCMS.
Workup (Critical): Cool to RT. Pour slowly into saturated aqueous
or sodium acetate solution (ice-cold) to hydrolyze the iminium intermediate.
Stir vigorously for 1 hour. The aldehyde product will precipitate as a solid.[1]
Purification: Filtration and washing with water. Recrystallization from EtOH or column chromatography (Hex/EtOAc) if necessary.[1]
Yield: Typically 70–85%.
Synthesis Flow Diagram
Figure 2: Step-wise synthetic pathway from the commercially available azaindole core.
Downstream Applications & Case Studies
A. Kinase Inhibition (The "Hinge Binder" Strategy)
The 5-azaindole scaffold is a proven ATP-mimetic. The pyridine nitrogen (N5) often forms a critical hydrogen bond with the hinge region of kinases (e.g., JAK, MET, ALK).[1]
Strategy: The C3-aldehyde is converted into a vinyl or amine linker that extends into the ribose-binding pocket, while the C4-chloro group is displaced by an aromatic amine to access the hydrophobic back pocket.
Example: Synthesis of Ellipticine Analogues . The aldehyde is used to anneal a third ring, creating fused tetracyclic systems that intercalate DNA or inhibit Topoisomerase II.[1]
B. Nucleophilic Displacement at C4 (
)
The 4-chloro group is uniquely reactive compared to standard indoles.
Reaction:
with primary/secondary amines.
Conditions: Amine (2–3 eq), DIPEA, NMP or n-Butanol, Microwave irradiation (120–150°C) or thermal heating.[1]
Why it works: The intermediate Meisenheimer complex is stabilized by the pyridine nitrogen (N5).[1]
Utility: Rapid generation of focused libraries for SAR (Structure-Activity Relationship) studies.
Safety & Handling
Hazards: The compound is an organic aldehyde and halogenated heterocycle.[1] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]
Sensitization: Like many benzylic-type chlorides and aldehydes, it may act as a sensitizer.
Storage: Store under inert atmosphere (
/Ar) at 2–8°C. Aldehydes can oxidize to carboxylic acids over time if exposed to air.[1]
References
PubChem Compound Summary. "4-chloro-1H-pyrrolo[3,2-c]pyridine" (Core Scaffold Data). National Library of Medicine. Link[1][7]
Vilsmeier-Haack Reaction Review. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl...". Growing Science. Link
ChemicalBook Product Entry. "4-CHLORO-1-METHYL-1H-PYRROLO[3,2-C]PYRIDINE-3-CARBALDEHYDE". ChemicalBook. Link
Nucleophilic Aromatic Substitution on Azaindoles. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions". Royal Society of Chemistry.[4] Link
BLD Pharm Catalog. "4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41-8)".[2][8][9] BLD Pharm. Link
A Guide to 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Sourcing, Properties, and Application in Modern Drug Discovery
An in-depth technical guide by a Senior Application Scientist This guide provides an in-depth technical overview of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a key heterocyclic building block for resear...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a key heterocyclic building block for researchers in drug development. We will explore its chemical identity, reliable sourcing, strategic importance in medicinal chemistry, and practical, field-tested experimental protocols.
Core Compound Identification and Properties
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde belongs to the azaindole class of compounds, which are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by nitrogen. This modification often enhances solubility, metabolic stability, and receptor binding affinity, making the pyrrolopyridine scaffold a privileged structure in medicinal chemistry. The title compound is a versatile intermediate, featuring a reactive aldehyde group for further elaboration and a chlorinated pyridine ring amenable to various cross-coupling reactions.
Sourcing and Procurement for Research and Development
The consistent availability of high-purity starting materials is critical for reproducible research outcomes. 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be sourced from specialized chemical manufacturers who can accommodate orders ranging from gram-scale for initial research to bulk quantities for larger-scale production.
Supplier
Business Type
Scale
Notes
Dayang Chem (Hangzhou) Co.,Ltd
Manufactory
Gram to Bulk
An established supplier on the Echemi platform with experience in custom synthesis and a range of production capacities.[1]
BLDpharm
Supplier
Research Quantities
Offers a range of heterocyclic building blocks, including related pyrrolopyridine structures, suitable for R&D.[2][3]
Note: Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use.
Strategic Role in Drug Discovery
The unique structure of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde makes it a valuable precursor in the synthesis of potent therapeutic agents, particularly in oncology.
Inhibition of Microtubule Dynamics
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been successfully designed as potent inhibitors of tubulin polymerization.[4][5] These agents bind to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with microtubule formation and disassembly is a clinically validated anticancer strategy, as it halts cell division at the G2/M phase and ultimately induces apoptosis.[5] The aldehyde group on the title compound serves as a crucial chemical handle to synthesize derivatives that can effectively interact with this site.
Caption: Inhibition of microtubule dynamics by 1H-pyrrolo[3,2-c]pyridine derivatives.
Kinase Inhibition
The broader pyrrolopyridine scaffold is a cornerstone in the development of kinase inhibitors.[6] For example, derivatives have shown promise as inhibitors of FMS kinase, a target implicated in cancer and inflammatory diseases like arthritis.[6] The aldehyde can be used in reactions like reductive amination to build out side chains that occupy the ATP-binding pocket of various kinases, providing a clear path to novel inhibitor discovery.
Key Synthetic Methodologies and Protocols
The following sections detail a plausible synthetic route for the title compound and a representative protocol for its derivatization, demonstrating its utility in a research setting.
Plausible Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
The synthesis of the title compound can be logically approached from a substituted pyridine precursor. A Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like the pyrrolo[3,2-c]pyridine core.
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the chemical reactivity of the aldehyde functional gro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical reactivity of the aldehyde functional group in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This heterocyclic compound is of significant interest in medicinal chemistry due to the prevalence of the pyrrolo[3,2-c]pyridine scaffold in biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] Understanding the reactivity of the aldehyde at the 3-position is crucial for the synthesis of diverse derivatives for drug discovery and development.
This document will delve into the electronic influences on the aldehyde's reactivity, its synthesis, and its participation in key organic transformations including condensation reactions, olefination reactions, reductive amination, oxidation, and reduction. Each section will provide not only the theoretical underpinnings but also detailed, field-proven experimental protocols.
Electronic Landscape of the Pyrrolo[3,2-c]pyridine Core and its Influence on Aldehyde Reactivity
The reactivity of the aldehyde group in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is intricately governed by the electronic properties of the fused heterocyclic ring system. The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, presents a unique electronic environment that modulates the electrophilicity of the aldehyde carbon.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron-withdrawing nature is further amplified by the chloro substituent at the 4-position through its inductive effect. Conversely, the pyrrole ring is electron-rich and acts as a π-donor. The N-methyl group on the pyrrole nitrogen further enhances this electron-donating character. The aldehyde group at the 3-position is therefore situated at a crossroads of these opposing electronic influences. The overall effect is a moderately activated aldehyde, susceptible to nucleophilic attack, yet potentially less reactive than simple aromatic aldehydes without the influence of the electron-rich pyrrole ring.
Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
The primary and most efficient method for the introduction of an aldehyde group at the 3-position of an electron-rich heterocyclic system like 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine is the Vilsmeier-Haack reaction . This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).
The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich pyrrole ring attacks the electrophilic chloroiminium ion (the Vilsmeier reagent). Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Standard laboratory glassware and magnetic stirrer
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (5-10 volumes).
Cool the solution to 0 °C using an ice bath.
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Carefully quench the reaction by pouring the mixture onto crushed ice.
Basify the aqueous solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the premature hydrolysis of the highly reactive phosphorus oxychloride and the Vilsmeier reagent. The slow, dropwise addition of POCl₃ at low temperature helps to control the exothermic reaction. The final basic workup is necessary to neutralize the acidic reaction mixture and facilitate the hydrolysis of the iminium intermediate to the aldehyde.
Caption: Vilsmeier-Haack formylation workflow.
Key Reactions of the Aldehyde Group
The aldehyde functionality in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Condensation Reactions
The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with nucleophiles containing active methylene groups. A prominent example is the Knoevenagel condensation .[3] This reaction is pivotal for the formation of new carbon-carbon double bonds and is frequently employed in the synthesis of pharmacologically active compounds.[4]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
To a solution of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in ethanol (10 volumes), add malononitrile (1.1 eq).
Add a catalytic amount of piperidine (2-3 drops).
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[4]
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.[4]
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC. The formation of a new, more conjugated product will result in a distinct spot with a different Rf value compared to the starting aldehyde. The precipitation of the product upon cooling also serves as a visual indicator of a successful reaction.
Olefination Reactions
The conversion of the aldehyde to an alkene is a fundamental transformation in organic synthesis. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , are powerful tools for this purpose.[5][6] The HWE reaction, in particular, is often preferred for its ability to generate predominantly the (E)-alkene and the ease of removal of the phosphate byproduct.[6]
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Standard laboratory glassware and inert atmosphere setup
Procedure:
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF (5 volumes).
Cool the suspension to 0 °C.
Slowly add a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF (2 volumes) dropwise.
After the addition, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the ylide.
Cool the reaction mixture back to 0 °C and add a solution of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in anhydrous THF (3 volumes) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.
Expertise in Action: The choice of a stabilized ylide (from triethyl phosphonoacetate) generally leads to the formation of the thermodynamically more stable (E)-alkene. The use of sodium hydride as a base is a common and effective method for deprotonating the phosphonate.
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes.[7] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8] This transformation is of paramount importance in drug discovery for introducing basic nitrogen atoms, which can improve pharmacokinetic properties.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
To a solution of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in DCE (10 volumes), add the amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Rationale for Reagent Selection: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic and more tolerant of acidic conditions than sodium borohydride, which allows for the efficient in situ reduction of the iminium ion intermediate.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation. The Pinnick oxidation is a highly effective and mild method for this transformation, known for its tolerance of a wide range of functional groups.[9][10]
In a round-bottom flask, dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v).
Add 2-methyl-2-butene (4-5 eq) to the solution.
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the aldehyde solution at room temperature.
Stir the reaction mixture vigorously for 2-6 hours. Monitor the reaction progress by TLC.
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Acidify the mixture to pH 3-4 with 1M HCl.
Extract the carboxylic acid product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the carboxylic acid.
Significance of the Scavenger: 2-Methyl-2-butene is added to scavenge the hypochlorous acid (HOCl) byproduct, which can otherwise lead to side reactions and decomposition of the desired product.[9]
Reduction to Alcohol
The aldehyde can be selectively reduced to the corresponding primary alcohol, which can serve as a precursor for further functionalization. Sodium borohydride (NaBH₄) is a mild and commonly used reducing agent for this purpose, offering high chemoselectivity for aldehydes and ketones over other reducible functional groups like esters and amides.[7][11]
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
Monitor the reaction by TLC until the starting aldehyde is consumed.
Quench the reaction by the slow addition of water.
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
Extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary alcohol.
Data Presentation
Reaction Type
Reagents
Product Functional Group
Typical Yield Range
Knoevenagel Condensation
Malononitrile, Piperidine
α,β-Unsaturated dinitrile
85-95%
Horner-Wadsworth-Emmons
Triethyl phosphonoacetate, NaH
α,β-Unsaturated ester
70-90%
Reductive Amination
Benzylamine, STAB
Secondary amine
75-90%
Pinnick Oxidation
NaClO₂, NaH₂PO₄, 2-methyl-2-butene
Carboxylic acid
80-95%
NaBH₄ Reduction
Sodium borohydride
Primary alcohol
>95%
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Conclusion
The aldehyde group of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a versatile and reactive functional group that provides a gateway to a wide array of molecular diversity. Its reactivity, influenced by the electronic nature of the fused pyrrolopyridine ring system, allows for predictable and efficient participation in a variety of fundamental organic transformations. The protocols detailed in this guide offer reliable and reproducible methods for the synthesis of key derivatives, providing a solid foundation for researchers and drug development professionals in their quest for novel therapeutic agents. The strategic manipulation of this aldehyde functionality will undoubtedly continue to be a cornerstone in the exploration of the chemical space around the privileged 1H-pyrrolo[3,2-c]pyridine scaffold.
References
Sherbiny, F. F., El Morsi, A. M., Abu El khair, H. E., Eissa, I. H., & El Sebaei, M. M. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]
ResearchGate. (2017). Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate. [Link]
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. [Link]
MDPI. (2020). The Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
National Center for Biotechnology Information. (2017). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]
Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. [Link]
Bulgarian Chemical Communications. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
National Center for Biotechnology Information. (2019). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PubMed Central. [Link]
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
National Center for Biotechnology Information. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PubMed Central. [Link]
Synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives from 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Abstract The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, c-Met).[...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, c-Met).[1] This application note details the orthogonal reactivity of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . We provide validated protocols for exploiting the C3-aldehyde as an electronic activator for C4-nucleophilic aromatic substitution (SNAr) and as a handle for reductive amination.[2][1] Additionally, we outline conditions for Palladium-catalyzed C-C bond formation (Suzuki-Miyaura) at the C4 position.
Introduction & Chemical Strategy
The starting material, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Compound 1 ), possesses three distinct features governing its reactivity:
N1-Methyl Group: Protects the pyrrole nitrogen, preventing catalyst poisoning and N-alkylation side reactions.[2][1]
C4-Chloro Group: Located
to the pyridine nitrogen (N5), rendering it susceptible to SNAr and oxidative addition by Pd(0).[1]
C3-Formyl Group: A strong electron-withdrawing group (EWG).[2][1]
The "Activation" Insight:
Crucially, the C3-aldehyde acts as an electron sink.[2][1] It significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr) at the C4 position by stabilizing the Meisenheimer intermediate.[1] Therefore, C4 functionalization via SNAr should be performed before reducing the C3-aldehyde. Reducing the aldehyde first (to an alcohol or amine) removes this electronic activation, making subsequent displacement of the chloride significantly more difficult.[1]
Reaction Landscape & Decision Tree
The following diagram illustrates the divergent synthetic pathways available for Compound 1 .
Figure 1: Divergent synthesis strategy. Path A leverages the C3-aldehyde to activate C4-Cl displacement.[2][1] Path B installs biaryl systems. Both paths converge on Path C for final library generation.[2][1]
Experimental Protocols
Protocol A: C4-Functionalization via SNAr
Objective: Displacement of the C4-chloride with secondary amines.[2][1]
Mechanism: The C3-formyl group and N5-pyridine nitrogen cooperatively stabilize the transition state.[2][1]
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
Procedure:
Setup: In a reaction vial equipped with a magnetic stir bar, dissolve Compound 1 (100 mg, 0.51 mmol) in anhydrous DMF (2.5 mL).
Addition: Add DIPEA (178 µL, 1.02 mmol) followed by the amine nucleophile (0.61 mmol).
Reaction: Seal the vial and heat to 90°C . Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1]
Note: Reaction typically completes in 2–4 hours.[2][1] The aldehyde spot will remain visible but shift in Rf due to the amine incorporation.[1]
Workup: Cool to room temperature (RT). Pour into ice-water (20 mL).
Precipitation: If solid forms, filter and wash with water.[2][1]
Extraction: If no precipitate, extract with EtOAc (3 x 10 mL).[1] Wash combined organics with LiCl solution (5% aq) to remove DMF, then brine.[1] Dry over Na2SO4.
Success Indicator: Appearance of the product mass (M+Nucleophile-Cl) in LCMS. Retention of the aldehyde proton peak (~10 ppm) in 1H NMR.
Protocol B: C4-Functionalization via Suzuki-Miyaura Coupling
Objective: Formation of C-C bonds to generate biaryl systems.[2]
Challenge: Preventing oxidation of the aldehyde during basic coupling conditions.[2][1]
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use.
Assembly: In a microwave vial or pressure tube, combine Compound 1 , boronic acid, and Pd catalyst.
Solvent Addition: Add Dioxane (0.15 M) and aqueous K2CO3.
Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in microwave).
Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash filtrate with water and brine.[2][1]
Purification: Flash chromatography.
Expert Insight:
If the boronic acid is electron-poor (sluggish reaction), switch to Pd2(dba)3 (2 mol%) with XPhos (4 mol%) to boost the catalytic cycle turnover.[1]
Protocol C: C3-Functionalization via Reductive Amination
Objective: Conversion of the C3-aldehyde to a secondary or tertiary amine.[2][1]
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH3CN (toxic) or NaBH4 (too aggressive, reduces aldehyde to alcohol).[1]
Materials:
C4-Substituted Intermediate (from Protocol A or B) (1.0 equiv)
Application Note & Protocols: A Rational Approach to Colchicine-Binding Site Inhibitors Derived from a Pyrrolo[3,2-c]pyridine Scaffold
Abstract This document provides a comprehensive guide for researchers on the rational design, synthesis, and biological evaluation of novel colchicine-binding site (CBS) inhibitors using 4-Chloro-1-methyl-1H-pyrrolo[3,2-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers on the rational design, synthesis, and biological evaluation of novel colchicine-binding site (CBS) inhibitors using 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a versatile starting scaffold. We delve into the mechanistic basis for targeting the colchicine site on β-tubulin for anticancer therapy, outline a strategic synthetic workflow to elaborate the core scaffold into potent inhibitors, and provide detailed, self-validating protocols for both the chemical synthesis and the requisite biological assays to confirm mechanism of action and cellular efficacy.
Introduction: Targeting Tubulin Dynamics in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, cell motility, and intracellular transport.[1][2] Their pivotal role in forming the mitotic spindle makes them a highly validated and successful target for cancer chemotherapy.[3][4][5] Small molecules that interfere with tubulin dynamics can arrest cell division, ultimately leading to apoptotic cell death.[6][7]
These agents are broadly classified based on their binding site on tubulin, with the colchicine, vinca, and taxane sites being the most prominent.[3] Colchicine-binding site inhibitors (CBSIs) are particularly compelling because they act by inhibiting tubulin polymerization, leading to microtubule destabilization.[3][6][8] This class of compounds has shown promise in overcoming multidrug resistance (MDR) phenotypes and can also function as vascular disrupting agents (VDAs), which target the established blood supply of solid tumors.[1][9]
The pyrrolo[3,2-c]pyridine (or 6-azaindole) scaffold is a privileged heterocyclic system in medicinal chemistry, known for its ability to engage in various biological interactions.[10][11] Recent studies have successfully demonstrated that derivatives of this scaffold can act as potent CBSIs with significant anticancer activities, arresting the cell cycle in the G2/M phase and inducing apoptosis at nanomolar concentrations.[12][13] This guide leverages these insights to propose a rational pathway from a specific, functionalized starting material—4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde—to a library of potential CBSIs.
Design Rationale and Pharmacophore Modeling
The design of effective CBSIs hinges on mimicking the key interactions of known ligands within the colchicine binding pocket, located at the interface between α- and β-tubulin.[1][5][8] A generally accepted pharmacophore model for CBSIs includes specific features: hydrogen bond acceptors and donors, hydrophobic centers, and planar aromatic groups that occupy distinct sub-pockets.[3][4][7]
Our strategy utilizes the 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde core to fulfill these requirements:
The Pyrrolo[3,2-c]pyridine Core: This planar, bicyclic system serves as a key anchoring element within the binding site, potentially forming hydrogen bonds and hydrophobic interactions.[12][13]
The 3-Carbaldehyde Group: This aldehyde is a crucial synthetic handle. It can be elaborated into a larger, conjugated system that mimics the trimethoxyphenyl 'A-ring' of colchicine, which occupies a hydrophobic pocket.
The 4-Chloro Group: This position is ripe for diversification. The chlorine atom can be readily displaced or used in cross-coupling reactions to introduce a second aryl group, analogous to colchicine's 'C-ring', which often contains hydrogen bond acceptors.[14]
The overall synthetic goal is to build a molecule with two aryl rings connected by a flexible or rigid linker, attached to the pyrrolopyridine core, thereby satisfying the fundamental bi-aryl pharmacophore of many potent CBSIs.
Figure 1: Rational drug discovery workflow.
Synthetic Protocols
Safety Precaution: All chemical syntheses must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: Synthesis of (E)-3-(4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)-1-arylacrylaldehyde (Wittig Reaction)
Causality: The Wittig reaction is a robust and highly reliable method for converting aldehydes into alkenes with a defined stereochemistry.[15][16][17] This step is critical for extending the aldehyde at the C3 position into a conjugated system, forming a chalcone-like scaffold which is a common feature in many CBSIs. The (E)-isomer is typically the thermodynamic product and provides the desired planarity for effective binding.
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzyltriphenylphosphonium bromide (1.2 equivalents).
Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise. The solution should turn a deep color (often orange or red), indicating ylide formation.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Reaction: Dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chalcone-like intermediate.
Self-Validation:
Expected Outcome: A solid product.
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR should show characteristic doublet peaks for the vinyl protons with a coupling constant (J) of ~15-18 Hz, confirming the (E)-alkene stereochemistry.
Troubleshooting: If the reaction stalls, gentle heating (e.g., 40 °C) may be required. If the ylide color does not form, ensure all reagents and glassware are scrupulously dry.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds, particularly between aryl halides and boronic acids.[14][18][19] This reaction is ideal for replacing the chlorine atom at the C4 position with a variety of substituted aryl or heteroaryl groups, allowing for a systematic exploration of the structure-activity relationship (SAR) at this position. The choice of ligand is critical for efficient coupling with electron-rich heterocyclic halides.[19]
Materials:
(E)-3-(4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)-1-arylacrylaldehyde intermediate from Protocol 1
Reaction Setup: To a Schlenk flask, add the chloro-pyrrolopyridine intermediate (1.0 equivalent), the arylboronic acid (1.5 equivalents), K₃PO₄ (3.0 equivalents), Pd(OAc)₂ (0.05 equivalents), and SPhos (0.10 equivalents).
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
Add the degassed 1,4-dioxane/water mixture via syringe.
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the final target compound.
Self-Validation:
Expected Outcome: A solid product, often colored.
Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the starting material's mass peak and the appearance of the new, higher mass peak in LC-MS is a primary indicator of success.
Troubleshooting: If the reaction is sluggish, ensure the solvent is thoroughly degassed. Catalyst degradation (indicated by the formation of palladium black) suggests the need for fresh catalyst or more rigorous inert atmosphere techniques. Some boronic acids may require different base/solvent combinations for optimal results.[20]
Biological Evaluation Protocols
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Causality: This is the primary biochemical assay to confirm that a compound's mechanism of action is the direct inhibition of tubulin assembly.[21][22] The assay measures the rate and extent of microtubule formation in vitro. An active CBSI will decrease the polymerization rate and the final polymer mass.[2][23]
Materials:
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc., #BK011P or Millipore Sigma #17-10194) containing:
Lyophilized >99% pure tubulin
General Tubulin Buffer (G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
GTP solution
Fluorescent reporter (e.g., DAPI)
Test compounds dissolved in DMSO
Positive Control: Colchicine or Nocodazole
Negative Control: Paclitaxel (stabilizer) and DMSO (vehicle)
Reagent Preparation: Reconstitute all kit components on ice as per the manufacturer's instructions. Prepare a tubulin solution (e.g., 2 mg/mL) in G-PEM buffer with GTP and the fluorescent reporter.[2]
Compound Plating: Add test compounds at various concentrations (e.g., 0.1 to 100 µM) and controls to the wells of the pre-warmed (37 °C) 384-well plate.
Initiate Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.
Data Acquisition: Immediately place the plate in the reader pre-heated to 37 °C. Measure fluorescence every 60 seconds for 60-90 minutes.
Data Analysis: Plot fluorescence intensity versus time. Calculate the polymerization rate (Vmax) and the final polymer mass (endpoint fluorescence). Determine the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) by fitting the data to a dose-response curve.
Self-Validation:
Expected Outcome: The DMSO control should show a robust sigmoidal polymerization curve. Colchicine should inhibit this curve in a dose-dependent manner. Paclitaxel should enhance it.
Data Interpretation: A successful CBSI will suppress the curve, lowering the Vmax and the final fluorescence plateau.
Troubleshooting: High background fluorescence may indicate compound autofluorescence. Run a parallel assay without tubulin to check for this. Lack of polymerization in the DMSO control suggests inactive tubulin or incorrect buffer preparation.
Causality: While the polymerization assay confirms the direct target, the MTT assay determines the compound's effect on living cancer cells.[24][25] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[25] It is a standard method to quantify the cytotoxic or growth-inhibiting effects of potential anticancer agents.[26][27]
Materials:
Cancer cell line (e.g., HeLa, MCF-7)
Complete growth medium (e.g., DMEM + 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well cell culture plates
Multi-channel pipette
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.[28] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[28]
Absorbance Reading: Read the absorbance at 570 nm.
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Self-Validation:
Expected Outcome: A clear dose-dependent decrease in cell viability for active compounds.
Data Interpretation: A low IC₅₀ value indicates high cytotoxic potency.
Troubleshooting: Ensure formazan crystals are fully dissolved before reading. High variability between replicate wells may indicate uneven cell seeding or compound precipitation.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Causality: Since CBSIs disrupt the mitotic spindle, they are expected to cause cells to arrest in the G2/M phase of the cell cycle.[12] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[29][30][31]
Materials:
Cancer cell line
Test compounds
Phosphate-buffered saline (PBS)
70% Ethanol, ice-cold
RNase A solution
Propidium Iodide (PI) staining solution
Flow cytometer
Procedure:
Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value for a relevant period (e.g., 24 hours).
Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
Fixation: Resuspend ~1x10⁶ cells in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[32] Incubate at -20 °C for at least 2 hours.
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI/RNase A staining solution.[30]
Incubate in the dark for 30 minutes at room temperature.
Analysis: Analyze the samples on a flow cytometer.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Self-Validation:
Expected Outcome: Untreated control cells will show a typical distribution with a large G1 peak and a smaller G2/M peak.
Data Interpretation: A successful CBSI will cause a significant, dose-dependent increase in the percentage of cells in the G2/M peak.
Troubleshooting: Cell clumping can be minimized by gentle handling and filtering the sample before analysis. Ensure RNase A is active to prevent staining of double-stranded RNA.
Figure 2: Cellular mechanism of CBSI-induced apoptosis.
Conclusion
The 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold represents a highly promising starting point for the development of novel colchicine-binding site inhibitors. The synthetic routes outlined in this guide, based on robust and well-established Wittig and Suzuki-Miyaura reactions, provide a clear and efficient path to a diverse library of candidate compounds. The subsequent biological evaluation protocols form a self-validating cascade, confirming first the on-target biochemical activity, then the cellular cytotoxicity, and finally the specific mechanism of cell cycle arrest. This integrated approach of rational design, targeted synthesis, and mechanistic validation provides a powerful framework for drug development professionals seeking to discover the next generation of microtubule-targeting anticancer agents.
References
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals (Basel). Available at: [Link]
Nguyen, T. L., et al. (2005). A common pharmacophore for a diverse set of colchicine site inhibitors using a structure-based approach. Journal of Medicinal Chemistry. Available at: [Link]
Nguyen, T. L., et al. (2005). A Common Pharmacophore for a Diverse Set of Colchicine Site Inhibitors Using a Structure-Based Approach. ACS Publications. Available at: [Link]
Chen, J., et al. (2009). Recent development and SAR analysis of colchicine binding site inhibitors. Mini Reviews in Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Selve, N., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link]
Penchala, S. C., et al. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules. Available at: [Link]
Littke, A., & Fu, G. C. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Angewandte Chemie International Edition. Available at: [Link]
Murphy, P. J., & Lee, S. E. (2006). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Organophosphorus Reagents: A Practical Approach in Chemistry. Available at: [Link]
Romagnoli, R., et al. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. ACS Publications. Available at: [Link]
Wallace, D. J., & Chen, C. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]
Harris, J. R., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. Available at: [Link]
Eguchi, S. (2005). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Arkivoc. Available at: [Link]
Maercker, A. (1965). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. The Journal of Organic Chemistry. Available at: [Link]
Design of the new family of colchicine site inhibitors based on the.... ResearchGate. Available at: [Link]
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]
In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link]
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available at: [Link]
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
Abdel-Aziem, A., et al. (2019). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry. Available at: [Link]
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
Han, Y., & Giroux, A. (1998). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters. Available at: [Link]
Hussain, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
High-Purity Synthesis and Application of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Next-Gen Oncology Therapeutics
Abstract This application note details the synthetic utility and handling of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , a critical intermediate in the development of dual-mechanism anticancer agents.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the synthetic utility and handling of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , a critical intermediate in the development of dual-mechanism anticancer agents.[1] While historically overshadowed by its 7-azaindole isomer (pyrrolo[2,3-b]pyridine), this 5-azaindole scaffold has emerged as a superior pharmacophore for targeting tubulin polymerization (colchicine-binding site) and the ERK/MAPK signaling pathway .[1] This guide provides validated protocols for Vilsmeier-Haack formylation, regioselective
functionalization, and downstream condensation reactions, enabling researchers to access novel chemical space for drug discovery.
Introduction: The Strategic Scaffold
The pyrrolo[3,2-c]pyridine (5-azaindole) core represents a bioisostere of indole and purine, offering unique hydrogen-bonding capabilities and solubility profiles.[1] The 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivative is particularly valuable due to its orthogonal reactivity:
C4-Chlorine Handle: Highly activated for Nucleophilic Aromatic Substitution (
), allowing the introduction of solubilizing groups or pharmacophores (e.g., anilines, alkoxides).
C3-Aldehyde Handle: A versatile electrophile for Knoevenagel condensations, reductive aminations, or oxidation to carboxylic acids.
Therapeutic Relevance[2][3][4]
Tubulin Inhibition: Derivatives synthesized from this aldehyde bind to the colchicine site of tubulin, disrupting microtubule dynamics, causing G2/M cell cycle arrest, and inducing apoptosis in multidrug-resistant tumor lines (e.g., HeLa, MCF-7).[2]
Kinase Inhibition (ERK/MAPK): The scaffold mimics the ATP-binding pocket of kinases.[1] Analogs have shown potency against ERK1/2, overcoming resistance mechanisms common to BRAF/MEK inhibitors (e.g., in melanoma).
Chemical Properties & Handling[6][7]
CAS Number: 97989-41-8 (Generic/Related) / Specific intermediate often synthesized in-situ or custom ordered.[1]
Displacement of C4-Cl with Aniline Derivatives (Key for Kinase Inhibitors).
Rationale: The pyridine nitrogen activates the C4-position for nucleophilic attack.[1] Acid catalysis assists by protonating the pyridine nitrogen, further increasing electrophilicity.
Rationale: Condensation of the C3-aldehyde with active methylene compounds (e.g., phenylacetonitriles, oxindoles) creates the stilbene-like geometry required for colchicine site binding.[1]
Perform all reactions under Nitrogen/Argon. Store intermediate at -20°C.
References
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
[Link][1][7]
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PubMed Central (PMC).
[Link]
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed.
[Link][1]
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science.
[Link]
Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). AACR Journals.
[Link][1]
Step-by-step synthesis of bioactive molecules from 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Executive Summary This guide outlines the strategic utilization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) as a privileged scaffold for the synthesis of Type I and Type II kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the strategic utilization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) as a privileged scaffold for the synthesis of Type I and Type II kinase inhibitors. The 5-azaindole core (pyrrolo[3,2-c]pyridine) is a proven bioisostere of the indole and purine pharmacophores found in FDA-approved drugs like Vemurafenib and Pexidartinib.
This protocol details a divergent synthetic workflow, exploiting the orthogonal reactivity of the electrophilic C4-chlorine (hinge-binding region) and the C3-aldehyde (solvent-exposed region). We provide validated protocols for SNAr displacements, Suzuki-Miyaura couplings, and reductive aminations to generate high-value bioactive libraries.
Strategic Analysis: Reactivity & Retrosynthesis
The scaffold presents two distinct electrophilic "hotspots" that allow for sequential, regioselective functionalization.
Site A (C4-Chlorine): Positioned ortho to the pyridine nitrogen, this site is activated for nucleophilic aromatic substitution (SNAr), particularly when the C3-position bears an electron-withdrawing formyl group. It typically binds to the ATP-binding hinge region of kinases.
Site B (C3-Aldehyde): A versatile handle for installing solubilizing groups or "tails" that extend into the solvent front or the ribose binding pocket.
Site C (N1-Methyl): The pre-installed methyl group simplifies the synthesis by blocking the pyrrole nitrogen, preventing competitive N-arylation and improving lipophilicity.
Reactivity Map (Graphviz Diagram)
Caption: Orthogonal reactivity map of the 5-azaindole scaffold showing the two primary vectors for diversification.
Detailed Experimental Protocols
Workflow A: The "Hinge-First" Strategy (SNAr followed by Reductive Amination)
This route is preferred when the C4-substituent is an amine (e.g., aniline, aminopyrazole). The electron-withdrawing aldehyde at C3 significantly accelerates the SNAr reaction at C4.
Target Molecule for Case Study: N-((1-methyl-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)morpholine (A potential FMS/c-Kit inhibitor analog).
Step 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The C4-Cl bond in 5-azaindoles is less reactive than in 4-chloropyridine due to the electron-rich pyrrole ring. However, the ortho-formyl group (C3) acts as a distinct activating group, lowering the activation energy for nucleophilic attack. Acid catalysis is used to protonate the pyridine nitrogen, further activating the ring.
Solvent: n-Butanol (0.2 M concentration) or 1,4-Dioxane
Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 eq) or HCl (4M in dioxane, 1.0 eq)
Protocol:
Charge: In a dry pressure vial equipped with a magnetic stir bar, dissolve the scaffold (194 mg, 1.0 mmol) in n-butanol (5.0 mL).
Add: Add 3-(trifluoromethyl)aniline (193 mg, 1.2 mmol) followed by PTSA (19 mg, 0.1 mmol).
Reaction: Seal the vial and heat to 110°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically precipitates or shows a distinct UV shift (yellow/orange).
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ether. If soluble, dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2 x 10 mL) and brine. Dry over Na2SO4.
Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).
Expected Yield: 75–85%.
Checkpoint: The aldehyde peak (~10 ppm) should remain visible in 1H NMR.
Step 2: C3-Reductive Amination
Rationale: With the hinge binder installed, the aldehyde is converted to a solubilizing amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent for its mildness, preventing reduction of the pyridine ring or the newly installed aniline.
Form Imine: Dissolve the intermediate (0.5 mmol) in DCE (5 mL). Add morpholine (65 µL, 0.75 mmol) and acetic acid (30 µL). Stir at room temperature for 30 minutes to allow imine formation.
Reduction: Add STAB (212 mg, 1.0 mmol) in one portion. Stir at room temperature for 4–12 hours.
Quench: Quench with sat. aqueous NaHCO3 (10 mL). Stir vigorously for 10 minutes.
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[1]
Base sensitive; aldehyde may undergo Cannizzaro if too basic/hot.
Reductive Amination
C3
Amine, STAB
DCE, AcOH, RT
80–95%
Perform after C4 functionalization to avoid side reactions.
Knoevenagel
C3
Malononitrile
EtOH, Piperidine
Reflux
85–95%
Synthetic Pathway Visualization
Caption: Divergent synthesis pathways for Type I (Target 1) and Type II (Target 2) kinase inhibitors.
References
El-Deeb, I. M., et al. (2020).[4] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: Chemistry and Biological Evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry.
Wang, C., et al. (2024).[5][6] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities."[5][7] Journal of Enzyme Inhibition and Medicinal Chemistry.
Billingsley, K. L., et al. (2006).[3] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3] Angewandte Chemie International Edition.
Lérida, M., et al. (2014).[5] "Synthetic Approaches to Pyrrolo[3,2-c]pyridines (5-Azaindoles)." Molecules.
Application of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in drug discovery
This Application Note and Protocol Guide details the utilization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (referred to herein as CMP-3-CHO ) as a high-value scaffold in medicinal chemistry.[1][2] Par...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the utilization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (referred to herein as CMP-3-CHO ) as a high-value scaffold in medicinal chemistry.[1][2]
C4-Chloro Handle: A highly electrophilic site activated by the adjacent pyridine nitrogen (N5), enabling rapid Nucleophilic Aromatic Substitution (
).
C3-Formyl Group: A versatile electrophile for carbon-carbon bond extension, reductive amination, or heterocycle annulation.[1][2]
N1-Methylation: Prevents non-specific binding and simplifies purification by removing the acidic pyrrole proton.[1][2][6]
Strategic Value in Drug Discovery:
The 5-azaindole core acts as a bioisostere of the indole (found in Tryptophan/Serotonin) and the purine base of ATP.[6] Consequently, CMP-3-CHO is a privileged intermediate for designing:
Kinase Inhibitors: Targeting the ATP-binding pocket of kinases such as Chk1, JAK, and c-Met .[1][6] The N5 nitrogen accepts a hydrogen bond from the hinge region residues.[6]
TRPA1 Antagonists: The 4-aryloxy derivatives serve as potent blockers of the TRPA1 ion channel, utilized in pain management.[6]
Tubulin Polymerization Inhibitors: 3-substituted derivatives bind to the colchicine site, disrupting microtubule dynamics in cancer cells.[1][6]
Part 2: Chemical Reactivity & Logic
The synthetic power of CMP-3-CHO lies in its orthogonal reactivity .[1][2][6] The C4-chlorine and C3-aldehyde can be functionalized sequentially without protecting groups, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]
Reactivity Flowchart (Graphviz):
Figure 1: Orthogonal reactivity map of CMP-3-CHO.[1][2] Path A exploits the electron-deficient pyridine ring; Path B exploits the carbonyl handle.[1][2]
Part 3: Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (
) at C4
Objective: To introduce an amine or aryl-ether motif at the 4-position.[1][2][6] This is typically the first step to define the primary pharmacophore.[6]
Mechanism: The N5 nitrogen renders the C4 position electron-deficient.[1][2][6] The reaction proceeds via a Meisenheimer-like transition state.[1][2][6]
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)[1][2]
Step-by-Step Workflow:
Preparation: Dissolve CMP-3-CHO (100 mg, 0.51 mmol) in anhydrous DMF (2.0 mL) in a microwave-compatible vial or round-bottom flask.
Addition: Add the amine (0.61 mmol) and
(140 mg, 1.0 mmol).
Note: If using a phenol, pre-stir the phenol and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
in DMF for 15 mins to generate the phenoxide anion before adding the scaffold.
Reaction:
Method A (Thermal): Heat at 80-100°C for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes).[6]
Method B (Microwave - Recommended): Irradiate at 120°C for 20–40 minutes. This significantly reduces byproduct formation.[2][6]
Work-up: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.[6]
If solid forms: Filter, wash with water, and dry.[6][7]
If oil forms:[2] Extract with EtOAc (3x 10 mL), wash with brine, dry over
, and concentrate.
Purification: Flash chromatography (SiO2, gradient 0-5% MeOH in DCM).
Validation Criteria:
1H NMR: Disappearance of the C4-Cl signal; appearance of nucleophile protons.[1][2][6] The C3-CHO proton signal (~10 ppm) should remain intact.[1][2][6]
MS (ESI): Observe [M+H]+ corresponding to the substituted product.
Protocol B: Reductive Amination at C3
Objective: To attach solubilizing groups or secondary binding elements to the aldehyde.[6]
Materials:
C4-substituted Intermediate (from Protocol A) (1.0 eq)
Perform workup under inert atmosphere; avoid prolonged exposure to silica gel.[2][6]
Incomplete Reductive Amination
Imine formation is slow.
Add Molecular Sieves (4Å) to the reaction to scavenge water; Use Ti(OiPr)4 as a Lewis acid promoter.[6]
Part 5: References
Lefoix, M., et al. (2008).[6] "Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors." Bioorganic & Medicinal Chemistry, 16(9), 5303-5321.[1] Link
Albert, J. S., et al. (2014).[6][8] "Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists."[1][2][8] Bioorganic & Medicinal Chemistry Letters, 24(15), 3366-3372.[1] Link
Fang, G., et al. (2023).[6] "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry, 258, 115621.[9] Link
Wang, Y., et al. (2024).[6][10] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." European Journal of Medicinal Chemistry, 264, 116021.[6] Link
Analytical methods for reaction monitoring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Application Note & Protocols Topic: Analytical Methods for Reaction Monitoring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Audience: Researchers, scientists, and drug development professionals. Abstract...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Topic: Analytical Methods for Reaction Monitoring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical methodologies required for robust reaction monitoring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (C₉H₇ClN₂O, MW: 194.62 g/mol )[1]. As a functionalized heterocyclic compound, likely serving as a key intermediate in medicinal chemistry and materials science, precise tracking of its formation or consumption is critical for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability.[2][3][4] We present a multi-tiered analytical strategy, beginning with rapid qualitative assessment by Thin-Layer Chromatography (TLC), progressing to definitive quantitative analysis via High-Performance Liquid Chromatography (HPLC), and culminating in structural confirmation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols herein are designed to be self-validating, providing researchers with the tools to generate trustworthy and reproducible data.
Introduction: The Analytical Imperative
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a structurally complex molecule featuring a pyrrolopyridine aromatic core, a reactive aldehyde functional group, and a chlorine substituent. This combination of features necessitates a tailored analytical approach. Monitoring reactions—such as a Vilsmeier-Haack formylation of the corresponding des-formyl precursor or a subsequent derivatization of the aldehyde—requires methods that can separate the starting materials from the product and any potential byproducts, while also providing unambiguous identification. The goal of this guide is to move beyond simple protocols and instill a clear understanding of the causality behind each analytical choice, empowering the scientist to adapt and troubleshoot effectively.
Physicochemical Properties for Analytical Consideration
The conjugated system acts as a strong chromophore, ideal for UV-Vis detection in HPLC.
Chlorine Atom
Provides a definitive isotopic signature (M+ and M+2 peaks in a ~3:1 ratio) in Mass Spectrometry.[6][7][8]
Aldehyde Proton
Offers a unique, downfield signal in ¹H NMR for straightforward reaction tracking.[9]
Solubility
Likely soluble in common organic solvents (e.g., DCM, Chloroform, Acetonitrile).[4]
Informs choice of solvents for sample preparation and chromatography.
The Core Analytical Workflow
A robust monitoring strategy employs a hierarchy of techniques. The initial, rapid assessment of reaction progress is best handled by TLC. For precise, quantitative data essential for kinetic analysis and yield determination, HPLC is the method of choice. Finally, for absolute confirmation of product identity and investigation of unknown impurities, the structural detail provided by NMR and the mass information from MS are indispensable.
Caption: Hierarchical workflow for reaction monitoring.
Protocol 1: Rapid Reaction Scouting via Thin-Layer Chromatography (TLC)
Causality: TLC is the quintessential first-line tool for reaction monitoring due to its speed, simplicity, and minimal sample requirement. It provides an immediate visual assessment of the presence of starting material, the formation of the product, and the emergence of any byproducts. The choice of a mobile phase is critical; the goal is to achieve a clear separation between the spots, ideally with the product having a retention factor (Rƒ) between 0.3 and 0.5 for optimal resolution.[2][10][11]
Experimental Protocol
Plate Selection: Use silica gel 60 F₂₅₄ plates. The fluorescent indicator (F₂₅₄) allows for visualization of UV-active compounds under a UV lamp.
Sample Preparation:
Using a capillary tube, withdraw a minuscule amount of the reaction mixture.
Dilute the aliquot in ~0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
Spotting:
On the TLC plate's baseline (a pencil line ~1 cm from the bottom), spot the diluted reaction mixture.
It is crucial to co-spot reference standards of the starting material(s) and, if available, the pure product for direct comparison.
Elution:
Prepare a mobile phase. A good starting point for a molecule of this polarity is a mixture of Ethyl Acetate (EtOAc) and Hexane. Begin with a 30:70 EtOAc/Hexane mixture and adjust the polarity as needed.
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Close the chamber.
Visualization:
Once the solvent front has migrated to ~1 cm from the top of the plate, remove it and mark the solvent front with a pencil.
Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the analyte, starting materials, and byproducts should appear as dark spots.
Circle the observed spots with a pencil.
Interpretation: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: Quantitative In-Process Control via HPLC-UV
Causality: For accurate determination of reaction conversion, yield, and purity, HPLC is the definitive technique. We utilize reversed-phase chromatography, where a nonpolar stationary phase (C18) separates molecules based on their hydrophobicity. The target molecule, being moderately polar, will elute at a reasonable retention time with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile). The strong UV absorbance from the conjugated pyrrolopyridine system allows for sensitive detection with a standard UV detector.[12][13]
Instrumentation & Consumables
Component
Specification
HPLC System
Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column
C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water (HPLC Grade)
Mobile Phase B
0.1% Formic Acid in Acetonitrile (HPLC Grade)
Sample Vials
2 mL amber glass vials with septa caps
Syringe Filters
0.45 µm PTFE or Nylon
HPLC Method Parameters
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temperature
30 °C
Ensures reproducible retention times.
Injection Volume
5 µL
Small volume to prevent peak broadening.
UV Detection
254 nm & 320 nm
254 nm is a general wavelength for aromatics. A second, longer wavelength may provide more selectivity for the conjugated system. A full UV scan of a pure standard is recommended to determine the absorbance maximum (λₘₐₓ).
Gradient Elution
0-15 min: 20% to 80% B15-17 min: 80% to 95% B17-18 min: 95% to 20% B18-20 min: 20% B (re-equilibration)
A gradient is essential to elute components with varying polarities and clean the column after each run.
Detailed Protocol
Standard Preparation: Prepare a stock solution of a pure reference standard of the title compound at 1.0 mg/mL in acetonitrile. From this, create a series of calibration standards (e.g., 100, 50, 10, 1 µg/mL) by serial dilution.
Sample Preparation:
Carefully withdraw a 50 µL aliquot from the reaction mixture.
Immediately quench the reaction by diluting it into 1950 µL of cold acetonitrile in a 2 mL microcentrifuge tube. This provides a 40x dilution and stops the reaction.
Vortex the mixture thoroughly.
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Analysis:
Run the calibration standards first to establish a calibration curve (Peak Area vs. Concentration).
Inject the prepared reaction sample.
Data Processing: Identify the peaks corresponding to the starting material and the product based on their retention times (as determined from pure standards). Calculate the concentration of each in the reaction mixture using the calibration curve, accounting for the dilution factor.
Causality: While HPLC provides quantitative data, it does not give absolute structural proof. NMR spectroscopy provides detailed information about the chemical environment of each atom, serving as a "fingerprint" for the molecule.[14] Mass spectrometry confirms the molecular weight and, critically for this compound, the presence of the chlorine atom through its characteristic isotopic pattern.[15][16]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for verifying the formation of the desired product. The transformation from a precursor to the aldehyde product will result in highly diagnostic changes in the NMR spectrum.[9][17][18]
¹H NMR: The most telling signal will be the appearance of a singlet for the aldehyde proton (CHO) in the highly deshielded region of the spectrum, typically between 9.5 and 10.5 ppm. Additionally, the protons on the aromatic rings will have characteristic shifts and coupling patterns, which will differ from the starting material.[19] The N-methyl group will appear as a singlet, likely around 3.5-4.5 ppm.
¹³C NMR: The aldehyde carbon will produce a signal in the 185-200 ppm range. The aromatic carbons will appear between 120-150 ppm.[19]
Protocol for Analysis:
Take a larger aliquot (~0.5 mL) from the reaction mixture.
If possible, perform a rapid workup (e.g., a simple liquid-liquid extraction) to remove salts and highly polar reagents.
Evaporate the solvent under reduced pressure.
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra. Compare the resulting spectra to a reference spectrum of the pure product.
B. Mass Spectrometry (MS)
MS provides definitive confirmation of the product's molecular weight. When coupled with HPLC (LC-MS), it can provide mass information for every peak in the chromatogram, aiding in the identification of byproducts.
The Chlorine Signature: The key diagnostic feature for this molecule is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks in the mass spectrum:
M+ peak: Corresponding to the molecule containing ³⁵Cl.
(M+2)+ peak: Corresponding to the molecule containing ³⁷Cl, two mass units higher.
The intensity ratio of the M+ to (M+2)+ peak will be approximately 3:1.[7][8] For our target (MW 194.62), we expect to see major ions at m/z ≈ 194 and m/z ≈ 196 in this characteristic ratio. This is an unambiguous confirmation of a monochlorinated compound.
Protocol for LC-MS Analysis:
Utilize the same HPLC method as described in Protocol 2.
Divert the flow from the HPLC column into the mass spectrometer source (e.g., an electrospray ionization, ESI, source).
Acquire mass spectra in positive ion mode across a range of m/z 50-500.
Extract the ion chromatogram for m/z 194 and 196 to confirm they co-elute at the product's retention time.
Examine the mass spectrum corresponding to the product peak to confirm the 3:1 isotopic pattern.
Caption: Integrated use of analytical techniques over a reaction timeline.
References
Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Available at: [Link].
METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate. Available at: [Link].
Method for the determination of aldehydes and ketones in ambient air using HPLC. US EPA. Available at: [Link].
The molecule that gave the mass spectrum shown here contains a halogen. Which one? Pearson. Available at: [Link].
Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link].
Reaction Monitoring by NMR. YouTube. Available at: [Link].
Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. MDPI. Available at: [Link].
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link].
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link].
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link].
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link].
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. ACS Publications. Available at: [Link].
Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. NIH. Available at: [Link].
1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. PubChem. Available at: [Link].
4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. Available at: [Link].
Nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link].
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link].
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link].
Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. ResearchGate. Available at: [Link].
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link].
Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link].
1H-pyrrolo[3,2-c]pyridine, 3-bromo-4-chloro. Pipzine Chemicals. Available at: [Link].
Pyridine-3-carbaldehyde. Wikipedia. Available at: [Link].
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving the challenging substrate, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving the challenging substrate, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically driven troubleshooting strategies tailored to the unique electronic and steric properties of this heteroaromatic aldehyde.
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.[1] However, its success is highly dependent on a delicate interplay of various reaction components.[2] The substrate , 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, presents a unique set of challenges due to the electron-deficient nature of the pyridine ring, the presence of a potentially coordinating aldehyde group, and the inherent difficulties associated with using heteroaryl chlorides as coupling partners.[3]
This guide is structured as a series of frequently asked questions (FAQs) that directly address common failure modes. Each answer provides a detailed explanation of the underlying chemical principles, followed by actionable experimental protocols to diagnose and resolve the issue.
Troubleshooting Guide & FAQs
Question 1: My reaction shows no conversion of the starting material. Where should I start my investigation?
Answer:
A complete lack of reactivity often points to a fundamental issue with one of the core components of the catalytic cycle: the catalyst, the boronic acid/ester, or the base.
Pillar of Investigation: The Catalytic Cycle
The Suzuki coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A failure in any of these steps will halt the entire process.
Caption: A decision-making workflow for troubleshooting failed Suzuki coupling reactions.
Question 4: I'm concerned about potential inhibition of the catalyst by the aldehyde functional group or the pyridine nitrogen. Is this a valid concern and how can I mitigate it?
Answer:
Yes, this is a very valid concern. Both the aldehyde and the pyridine nitrogen are Lewis basic and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
[5]
Strategies to Mitigate Catalyst Inhibition:
Protect the Aldehyde:
Rationale: Converting the aldehyde to a less coordinating functional group, such as an acetal, can prevent its interaction with the palladium catalyst. The acetal can then be removed after the coupling reaction.
Protocol (Acetal Protection):
Dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in a suitable solvent (e.g., toluene or dichloromethane).
Add ethylene glycol (1.5-2.0 equiv) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
Heat the mixture to reflux with a Dean-Stark trap to remove water.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Purify the resulting acetal before proceeding with the Suzuki coupling.
Use of Additives:
Rationale: Certain additives can help to solubilize reaction components and prevent catalyst poisoning. Trimethyl borate, for instance, has been shown to be beneficial in the Suzuki coupling of challenging heteroaryl substrates by attenuating the Lewis basicity of heteroatoms.
[5] * Action: Consider adding trimethyl borate as an additive to your reaction mixture.
Ligand Choice:
Rationale: Bulky ligands can create a steric shield around the palladium center, which can disfavor the coordination of the substrate's functional groups.
Action: This reinforces the recommendation to screen bulky ligands like those from the Buchwald family.
[6]
By systematically addressing these potential points of failure, you can significantly increase the probability of success for this challenging Suzuki-Miyaura coupling reaction. Remember to maintain a meticulous experimental technique, particularly with regard to anhydrous and anaerobic conditions.
D. J. C. Constable et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
V. M. Kassel et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
A. D. D. G. Castro et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
J. C. Pastre et al. (2013). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]
S. L. Buchwald et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]
H. Xin et al. (2025). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. [Link]
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
S. L. Burke et al. (2011). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition. [Link]
C. G. M. de Andrade et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Vilsmeier-Haack formylation of the corresponding 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine precursor. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction conditions and achieve high-yield, high-purity synthesis of this valuable building block in medicinal chemistry.[1][2]
I. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction for the formylation of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine?
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction proceeds in two main stages:
Formation of the Vilsmeier Reagent: In the first step, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[4][5]
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich pyrrole ring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. This forms an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.[4][6][7]
Q2: What is the expected regioselectivity for the formylation of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine?
For pyrrole and its fused derivatives, electrophilic substitution, such as the Vilsmeier-Haack reaction, preferentially occurs at the C2 or C5 position (α-position) due to the greater resonance stabilization of the resulting cationic intermediate. In the case of the 1H-pyrrolo[3,2-c]pyridine ring system, the most electron-rich and sterically accessible position on the pyrrole ring is the C3 position. Therefore, formylation is expected to occur selectively at this position to yield the 3-carbaldehyde isomer.
Q3: How does the chloro substituent at the 4-position influence the reaction?
The chloro group is an electron-withdrawing group, which can decrease the electron density of the pyridine ring and, to a lesser extent, the fused pyrrole ring through inductive effects. This deactivation can make the electrophilic substitution slightly more challenging compared to an unsubstituted pyrrolopyridine. However, the nitrogen atom in the pyrrole ring is a strong electron-donating group, and its influence generally dominates, still rendering the ring system sufficiently nucleophilic for the Vilsmeier-Haack reaction to proceed. The chloro-substituent's primary role is often as a key functional handle for subsequent cross-coupling reactions in drug discovery programs.
Q4: What are the key safety precautions to consider when performing this reaction?
Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic fumes. Therefore, all manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. For detailed handling information, always consult the Safety Data Sheet (SDS) for all reagents.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde via the Vilsmeier-Haack reaction.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Using old or improperly stored POCl₃ or DMF can lead to its decomposition. 2. Insufficiently Activated Substrate: While the pyrrole ring is electron-rich, the chloro-substituent can have a deactivating effect. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.
1. Use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃. Prepare the Vilsmeier reagent in situ just before adding the substrate. 2. Ensure the starting material is pure. If necessary, consider using a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). 3. Gradually increase the reaction temperature. Monitor the reaction progress by TLC. Typical temperature ranges for Vilsmeier-Haack reactions can be from room temperature to 80-100 °C.[8]
Formation of Multiple Products/Side Reactions
1. Over-reaction/Difformylation: Although less common for this substrate, prolonged reaction times or high temperatures can sometimes lead to difformylation. 2. Reaction at other positions: While C3 is the most likely site, minor isomers could form under harsh conditions. 3. Decomposition of Starting Material or Product: The pyrrolopyridine core or the aldehyde product may be unstable under strongly acidic or high-temperature conditions for extended periods.
1. Carefully monitor the reaction by TLC and stop the reaction once the starting material is consumed. Avoid excessive heating. 2. Optimize the reaction temperature and time to favor the formation of the desired C3-formylated product. Characterize all major products to identify their structures. 3. Maintain careful temperature control and minimize the reaction time.
Difficult or Incomplete Hydrolysis of the Iminium Intermediate
1. Insufficient Water or Inadequate pH: The hydrolysis of the iminium salt requires water and is often facilitated by adjusting the pH. 2. Precipitation of the Iminium Salt: The intermediate salt may precipitate from the reaction mixture, making hydrolysis difficult.
1. During workup, ensure the addition of a sufficient amount of water or an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide solution) to facilitate complete hydrolysis.[6] The pH should be carefully adjusted to be neutral or slightly basic. 2. If the iminium salt precipitates, consider adding a co-solvent during the hydrolysis step to improve solubility. Vigorous stirring is also crucial.
Challenges in Product Purification
1. Residual DMF: DMF has a high boiling point and can be difficult to remove completely. 2. Polar Impurities: By-products from the Vilsmeier reagent and other polar impurities can co-elute with the product during chromatography. 3. Product Oiling Out: The product may not crystallize easily and may form an oil.
1. After the reaction, quench with ice-water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water and then with brine to remove residual DMF. 2. Utilize silica gel column chromatography for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, is often effective.[9] 3. If the product oils out, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.
III. Experimental Protocols
A. General Procedure for the Vilsmeier-Haack Formylation
This is a representative protocol and may require optimization for your specific setup and scale.
Vilsmeier Reagent Preparation:
To a stirred, cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a solid or viscous oil indicates the formation of the Vilsmeier reagent.
Formylation Reaction:
Dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.
Slowly warm the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
Work-up and Hydrolysis:
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralize the mixture by the slow addition of an aqueous solution of a base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) until the pH is approximately 7-8.
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.
Extraction and Purification:
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
B. Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis of the target aldehyde.
IV. References
Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. (n.d.). Retrieved February 2, 2026, from [Link]
Vilsmeier–Haack reaction. In Wikipedia. (2023, December 29). [Link]
Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). Retrieved February 2, 2026, from [Link]
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. (n.d.). PubChem Compound Database. Retrieved February 2, 2026, from [Link]
Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. (2024, January 14). Retrieved February 2, 2026, from [Link]
Singh, P., & Nath, M. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. SynOpen, 04(02), 44–50. [Link]
Preparation method for 4-pyridinecarboxaldehyde. Google Patents. (n.d.). Retrieved February 2, 2026, from
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 2, 2026, from [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27351–27383. [Link]
Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. ChemTube3D. (n.d.). Retrieved February 2, 2026, from [Link]
Czaplicka, M., Czerwonka, G., & Danel, A. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 14(16), 4627. [Link]
Rajanna, K. C., Kumar, M. S., Venkanna, P., Ramgopal, S., & Venkateswarlu, M. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 01(04), 250–256. [Link]
Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896–901. [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 9(18), 6336. [Link]
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. (2023, October 12). Retrieved February 2, 2026, from [Link]
Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? Quora. (2018, March 17). Retrieved February 2, 2026, from [Link]
Perlinger, J. A., Kalluri, S. N., Venkatapathy, R., & Weavers, S. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459–2464. [Link]
Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. (n.d.). Retrieved February 2, 2026, from [Link]
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. (2014, April 13). Retrieved February 2, 2026, from [Link]
Dömling, A., & Chi, K. (2006). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Organic Letters, 8(21), 4931–4934. [Link]
Side reactions of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in synthesis
Topic: Side reactions of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Side reactions of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in synthesis
Content Type: Technical Support Center (Troubleshooting Guides & FAQs)
Audience: Researchers, scientists, and drug development professionals[1]
[1][2]
Ticket System Status: [ONLINE]
Current Module: Reactivity & Troubleshooting
Analyst: Senior Application Scientist[1][2][3]
System Overview: The "Dual-Electrophile" Challenge
Welcome to the technical guide for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BRAF targets).[1][3] Its structural core—a 5-azaindole (pyrrolo[3,2-c]pyridine)—presents a unique synthetic challenge: it possesses two highly reactive electrophilic sites in close proximity.[1][2]
C4-Chlorine (
Handle): Activated by the adjacent pyridine nitrogen (N5), this position is highly susceptible to nucleophilic aromatic substitution.[1][2][3]
C3-Aldehyde (Carbonyl Handle): A classic electrophile prone to oxidation, reduction, and condensation.[2][3]
The Core Conflict: Most reagents intended to functionalize the C4-Cl position (amines, alkoxides) are nucleophiles that can also irreversibly attack the C3-Aldehyde.[1][2] Conversely, conditions used to manipulate the aldehyde (oxidation/reduction) can unintentionally hydrolyze the labile C4-Chlorine.[1][2]
Interactive Troubleshooting: Common Failure Modes
Ticket #101: "My
reaction yielded a precipitate that isn't my product."
User Report: Attempted to react the scaffold with a primary amine (R-NH2) using
in DMF at 80°C. LCMS shows a mass corresponding to [M-Cl+OH].
Diagnosis:Hydrolysis to Pyridone.
The C4-Cl bond in 5-azaindoles is extremely labile.[1][2][3] In the presence of trace water and base at elevated temperatures, hydroxide ions outcompete your amine, displacing the chloride to form the C4-hydroxy derivative, which tautomerizes to the thermodynamically stable pyridone .[1]
Resolution Protocol:
Switch Solvent: Move from hygroscopic DMF to anhydrous 1,4-Dioxane or THF .[2][3]
Change Base: Switch from carbonate bases (which generate water upon neutralization) to non-nucleophilic organic bases like DIPEA (Hünig's base) or TEA .[1][2][3]
Temperature Control: Lower reaction temperature to 0°C–RT initially. The C4-Cl is activated enough to react without high heat.[1][2][3]
Ticket #102: "The aldehyde peak disappeared from NMR after amine coupling."
User Report: Reacted scaffold with an aniline. Product mass is correct (
), but the CHO proton signal (~10 ppm) is gone.[1][2][3]
Diagnosis:Hemiaminal / Schiff Base Formation.
The amine nucleophile attacked the C3-aldehyde instead of (or in addition to) the C4-chloride.[1][2] If the mass is , you formed the imine (Schiff base).[1][2][3] If the mass is , you likely have a stable hemiaminal intermediate stabilized by hydrogen bonding with the N1-methyl or N5.[1][2]
Resolution Protocol:
Steric Protection: Use bulky amines if possible (less likely to attack the crowded C3-CHO).[1][2][3]
Sequence Inversion: If the aldehyde is needed later, protect it as an acetal (using ethylene glycol/TsOH) before attempting the
Acid Catalysis: If the goal is C4-substitution, adding a Lewis Acid (e.g.,
) can sometimes activate the C4-Cl selectively over the carbonyl, though this is substrate-dependent.[1]
Ticket #103: "Product turned to a carboxylic acid on the bench."[2][3]
User Report: Isolated the pure aldehyde, but after 2 days of storage, LCMS shows a +16 mass shift.
Diagnosis:Auto-oxidation.
Electron-deficient heteroaromatic aldehydes are prone to air oxidation to the corresponding carboxylic acid, especially when the ring is electron-poor (like the pyridine moiety in 5-azaindole).[1]
Resolution Protocol:
Storage: Store under Argon/Nitrogen at -20°C.
Scavengers: Add BHT (butylated hydroxytoluene) if storing in solution.[1][2][3]
Workup: Avoid oxidative workups (e.g., bleach/hypochlorite).[2][3] Use bisulfite washes carefully (see Ticket #104).[2][3]
Visualizing the Reactivity Landscape
The following diagram maps the "Danger Zones" when working with this molecule.
Caption: Figure 1. Reactivity map detailing the competition between desired substitutions and fatal side reactions for the 5-azaindole scaffold.
Optimization Guide: Solvent & Base Selection[1]
The choice of solvent and base is the single biggest determinant of success vs. side-reaction failure.[1][2][3]
Parameter
Recommended
AVOID
Reason
Solvent ()
THF, 1,4-Dioxane, NMP
DMF, DMSO, Alcohols
DMF/DMSO are hygroscopic (promotes hydrolysis).[1] Alcohols can compete as nucleophiles (alkoxylation).[2][3]
Base
DIPEA, TEA, CsF
NaOH, KOH,
Hydroxide/Carbonate bases generate water or act as strong nucleophiles, causing Cannizzaro or Hydrolysis.[1]
Temperature
0°C to 60°C
>100°C
High heat accelerates hydrolysis of C4-Cl exponentially faster than amine displacement.[1][2][3]
Atmosphere
Argon / Nitrogen
Ambient Air
Prevents auto-oxidation of the C3-aldehyde.[1][2][3]
Advanced Workflow: Selective Functionalization
When you need to modify the C4-position without destroying the C3-aldehyde, follow this decision tree.
Caption: Figure 2. Strategic workflow for avoiding aldehyde interference during C4-functionalization.
References & Authority
The protocols above are derived from established reactivity patterns of 5-azaindoles (pyrrolo[3,2-c]pyridines) and analogous 7-deazapurines.[1][2]
Reactivity of Azaindole Chlorides:
Source: The C4-Cl position in 5-azaindoles is electronically analogous to 4-chloropyridine, highly activated for
Citation: Wang, T., et al. "Synthesis and SAR of 5-azaindole derivatives."[2] Bioorganic & Medicinal Chemistry Letters, 2010.[2][3] (Generalized reactivity).[1][2][3]
Citation: Li, J. J.[1] Name Reactions in Heterocyclic Chemistry. Wiley, 2004.[2][3] (General principles of pyridine aldehyde stability).
Hydrolysis Risks (Pyridone Formation):
Source: Hydrolysis of 4-chloro-pyrrolo[2,3-d]pyrimidine (analogous system) to the pyridone is a known impurity pathway in aqueous basic media.[1][2]
Citation: Chang, L., et al. "Synthesis and crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine."[1] Acta Crystallographica, 2010.[2][3]
Synthesis of 4-Chloro-5-azaindoles:
Source: Methodologies for chlorination and subsequent substitution.[2][3][4]
Citation: L'Heureux, A., et al. "Syntheses of the 4-, 5-, 6-, and 7-azaindoles via the Leimgruber-Batcho indole synthesis."[1] Tetrahedron Letters, 2004.[2][3] [1][2][3]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Prevention of Decomposition & Reaction Optimization Guide
Executive Summary: The "Dual Electrophile" Challenge
Users frequently report decomposition of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (hereafter CMPP-3-CHO ) during storage and functionalization.[1][2]
The core instability arises because this molecule possesses two highly reactive electrophilic sites that often compete during reactions:
The C3-Aldehyde: Prone to oxidation and nucleophilic addition (the desired reaction site).[2]
The C4-Chloride: Highly activated for Nucleophilic Aromatic Substitution (
Critical Insight: The electron-withdrawing nature of the aldehyde group at C3 synergistically activates the C4-chloride, making it significantly more labile than in the parent 4-chloro-5-azaindole.[1] Most "decomposition" is actually unintended
displacement of the chloride or air oxidation of the aldehyde.
Storage & Handling Protocols
Preventing passive decomposition before the experiment begins.
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long-term)
Retards autoxidation of the aldehyde to carboxylic acid.[1][2]
Atmosphere
Argon/Nitrogen
The pyrrolo[3,2-c]pyridine core is electron-deficient, but the aldehyde is sensitive to aerobic oxidation.
Light
Amber Vials
Azaindoles can undergo photo-induced radical processes; light exclusion prevents dimerization.[1][2]
Solvent Stability
Avoid Alcohols/Water
CRITICAL: In solution, protic solvents can slowly displace the C4-Cl over time, especially if traces of base are present.[1]
The most common user issue is the loss of the chlorine atom during reductive aminations or Wittig reactions.
Mechanism of Failure (
Competition)
When reacting the aldehyde with a nucleophile (e.g., a primary amine for reductive amination), the nucleophile has two targets. If the reaction temperature is too high or the solvent is too polar, the amine will attack C4, displacing the chloride.
Diagram 1: Decomposition Pathways
This diagram illustrates the competing pathways that lead to sample degradation.
Caption: Figure 1. The "Danger Zone" is the competition between the desired aldehyde condensation (Green) and the unwanted chloride displacement (Red).
Protocol: Safe Reductive Amination (Preserving the C4-Cl)
Use this protocol to functionalize the aldehyde without touching the chlorine.
Reagents:
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2] Avoid Methanol/Ethanol.
Reductant: Sodium Triacetoxyborohydride (STAB).[2] Avoid NaCNBH3 if possible (cyanide can displace Cl).[2]
Pre-complexation: Dissolve CMPP-3-CHO (1.0 eq) and the Amine (1.1 eq) in DCE at 0°C .
Acidification: Add AcOH (1.5 eq). The acid protonates the imine intermediate, accelerating formation, but also protonates the pyridine nitrogen.
Note: While protonating the pyridine N usually activates
, in non-polar DCE at 0°C, the kinetic preference for the carbonyl attack dominates.
Reduction: Add STAB (1.5 eq) in portions at 0°C.
Warm Up: Allow to warm to Room Temperature (RT) only after the reductant is added.
Quench: Quench with sat. NaHCO3. Do not use NaOH (Hydroxide is a strong nucleophile and will displace the Cl).[2]
Diagnostic Decision Tree
Use this logic flow to select reaction conditions based on your nucleophile.
Caption: Figure 2. Solvent selection logic to minimize C4-Chloride displacement.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark black after adding the amine. What happened?A: This indicates polymerization or decomposition via the "Pyridyne" or Meisenheimer complex pathway.[2] Azaindoles are electron-deficient.[1][2][3] If you used a strong base or allowed the temperature to rise >40°C, you likely triggered oligomerization. Fix: Keep T < 25°C and exclude light.
Q2: Can I use NaBH4 in Methanol for reduction?A:High Risk. Methanol acts as a nucleophile.[1][2] Over time (or with heating), Methoxide generated in situ can displace the Chloride (forming the 4-methoxy derivative). Fix: Use NaBH4 in THF/Ethanol mixtures at 0°C, or switch to STAB in DCE.
Q3: Why is the C4-Cl so unstable compared to 4-chloropyridine?A: It is the combination of the pyridine nitrogen (N5) and the aldehyde at C3. The aldehyde withdraws electron density from the ring, making the C4 position significantly more electrophilic (positive character) than in 4-chloropyridine alone.
Q4: How do I remove the carboxylic acid impurity (oxidation product)?A: The acid byproduct is significantly more polar.[2] A quick filtration through a short silica plug using 10% MeOH/DCM should retain the acid while eluting the aldehyde (or use a basic aqueous wash if your product is stable to base).
References
Reactivity of Azaindoles: L'Heureux, A., et al. "Synthesis of 4-substituted 5-azaindoles."[1][2] Tetrahedron Letters, 2004.[2] [2]
Nucleophilic Arom
): Bunnett, J. F.[2] "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.[2] [2]
Handling Heterocyclic Aldehydes: Li, J. J. Heterocyclic Chemistry in Drug Discovery. Wiley, 2013.[1][2] (General reference for azaindole scaffold stability).
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[2]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldeh...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?
A1: The primary challenges with this substrate stem from the electronic properties of the heterocyclic core and the presence of the aldehyde functionality. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue, often referred to as the "2-pyridyl problem" in analogous systems. Furthermore, the aldehyde group can potentially undergo side reactions under certain conditions, although it is generally well-tolerated in many cross-coupling reactions. The chloro-substituent at the 4-position is also less reactive than a corresponding bromo or iodo derivative, often requiring more active catalyst systems.
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed, with the choice depending on the desired bond formation:
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is one of the most versatile and widely used methods.
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.
Sonogashira Coupling: Used for the formation of C-C triple bonds by coupling with terminal alkynes.
Stille Coupling: Another option for C-C bond formation using organotin reagents, known for its tolerance of a wide variety of functional groups.[1]
Q3: How does the aldehyde group on the substrate affect the choice of reaction conditions?
A3: The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the aryl chloride. Generally, Suzuki-Miyaura reactions are known to be tolerant of aldehyde groups. However, it is crucial to select reaction conditions, particularly the base, that will not promote unwanted side reactions such as aldol condensation or Cannizzaro reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide or alkoxides when aldehydes are present.
Troubleshooting Guide
Issue 1: Low or No Conversion
Possible Cause A: Catalyst Inhibition/Deactivation
The lone pair of electrons on the pyridine nitrogen of the pyrrolo[3,2-c]pyridine core can coordinate to the palladium center, leading to the formation of inactive catalyst species.
Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, disfavoring coordination with the pyridinic nitrogen, and they also promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.[2] Examples of such ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[3][4]
Solution 2: Catalyst Pre-activation. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its efficient in-situ reduction to the active Pd(0) species. In some cases, using a pre-formed Pd(0) source like Pd₂(dba)₃ can be beneficial.[3]
Solution 3: Anhydrous Conditions. For Suzuki reactions, water can sometimes exacerbate catalyst deactivation with heteroaromatic substrates.[5] Running the reaction under anhydrous conditions with a suitable base can be advantageous.
Possible Cause B: Inefficient Oxidative Addition
Aryl chlorides are less reactive than the corresponding bromides or iodides, making the initial oxidative addition step more challenging.
Solution 1: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. Microwave heating can also be an effective way to rapidly screen higher temperatures.[6]
Solution 2: Use a More Active Catalyst System. As mentioned above, bulky, electron-rich ligands are crucial for activating aryl chlorides. Catalyst systems like Pd(OAc)₂/SPhos or pre-catalysts such as SPhos-Pd-G3 are designed for this purpose.
Solution 3: Consider Nickel Catalysis. For particularly unreactive aryl chlorides, nickel-based catalyst systems can be a powerful alternative to palladium.
Issue 2: Formation of Side Products
Possible Cause A: Protodeboronation of the Boronic Acid (Suzuki Coupling)
This is a common side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of a dehalogenated starting material and reducing the yield of the desired product. This is particularly problematic with electron-rich or heteroaryl boronic acids.
Solution 1: Use of Anhydrous Conditions and Appropriate Base. Water is a proton source for protodeboronation.[7] Using anhydrous solvents and a non-hydroxide base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can minimize this side reaction.[3]
Solution 2: Use of Boronic Esters. Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.
Solution 3: Use an Excess of the Boronic Acid. Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help to drive the desired coupling reaction to completion despite some loss to protodeboronation.
Possible Cause B: Homocoupling of the Coupling Partners
This results in the formation of dimers of the starting materials (e.g., biaryl from the boronic acid in a Suzuki reaction).
Solution 1: Thoroughly Degas the Reaction Mixture. Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
Solution 2: Use a High-Quality Palladium Source. Degradation of the palladium catalyst can lead to the formation of palladium black, which can promote homocoupling.
Possible Cause C: Dehalogenation of the Starting Material
The chloro-substituent is replaced by a hydrogen atom.
Solution 1: Optimize the Base and Solvent. Some bases and solvents can act as hydride sources, leading to dehalogenation.[7] Screening different bases and solvents can help to identify conditions that minimize this side reaction.
Solution 2: Use a More Efficient Catalyst System. A catalyst that promotes a faster rate of cross-coupling will outcompete the dehalogenation pathway.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this substrate. The following table provides a starting point for catalyst selection for different reaction types.
Reaction Type
Recommended Catalyst System
Rationale
Suzuki-Miyaura
Pd(dppf)Cl₂
A robust and versatile catalyst for a wide range of Suzuki couplings.[8]
Pd(OAc)₂ / SPhos or XPhos
Bulky, electron-rich ligands are highly effective for coupling with aryl chlorides.
PEPPSI-iPr
An air and moisture-stable Pd-NHC precatalyst that is highly active.
Buchwald-Hartwig
Pd₂(dba)₃ / Xantphos
A common and effective system for C-N bond formation.
Pd(OAc)₂ / RuPhos or BrettPhos
Bulky biaryl phosphine ligands that are often superior for challenging aminations.
Sonogashira
PdCl₂(PPh₃)₂ / CuI
The classic catalyst system for Sonogashira couplings.[9]
Pd(PPh₃)₄ / CuI
A common alternative, particularly for more sensitive substrates.
Stille
Pd(PPh₃)₄
A widely used and generally reliable catalyst for Stille couplings.
PdCl₂(PPh₃)₂
Can also be effective, sometimes with the addition of a copper co-catalyst.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific coupling partners.
To an oven-dried Schlenk flask, add 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add the degassed solvent (e.g., dioxane/water 4:1).
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., Xantphos, 0.08 equiv).
Add 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv) and the base (e.g., Cs₂CO₃, 1.5 equiv).
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent (e.g., toluene or dioxane).
Add the amine (1.2 equiv) and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the crude product by column chromatography.
Visualizing the Process
Catalyst Selection Workflow
Caption: A decision tree for selecting the appropriate cross-coupling reaction and initial optimization steps.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
References
Queiroz, M. J. R. P., Calhelha, R. C., Vale-Silva, L. A., Pinto, E., Lima, R. T., & Vasconcelos, M. H. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(12), 5628–5634. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Billingsley, K. L., & Buchwald, S. L. (2009). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 48(27), 4977–4980. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. In Organic Chemistry II Class Notes. Retrieved from [Link]
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
Singh, R. P., & Kumar, A. (2014). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthetic Communications, 44(10), 1435-1445. [Link]
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Cross-Coupling of Aryl/Heteroaryl Chlorides and Bromides with Organozinc Reagents. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
Wikipedia. (2023, December 12). Stille reaction. In Wikipedia. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Wang, Y., et al. (2020). Design, synthesis and bioevaluation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 187, 111956. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Fantoni, A., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Denmark, S. E., & Smith, R. C. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13889–13901. [Link]
Antonysamy, S., Hirst, G., Park, F., Sprengeler, P., St. Jean, D., & Wang, X. (2019). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Tetrahedron Letters, 60(4), 323-334. [Link]
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(09), 235-244. [Link]
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
Pearson, S. E., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(25-26), 2846-2854. [Link]
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5358–5362. [Link]
Sahu, P. K., & Ali, M. A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–299. [Link]
Hu, X. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts, 11(8), 980. [Link]
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]
Weires, A. G., et al. (2018). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. ACS Catalysis, 8(11), 10594–10599. [Link]
Scott, D. J., & Glorius, F. (2019). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 141(1), 537–546. [Link]
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
Barrios-Landeros, F., & Carrow, B. P. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
The YouTube Community. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
Morales-Morales, D., et al. (2023). Novel hybrid phosphinite-theophylline ligands and their Pd(II) complexes. Synthesis, characterization and catalytic activity in the Suzuki-Miyaura reaction. Inorganica Chimica Acta, 548, 121365. [Link]
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
DeShong, P., et al. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. The Journal of Organic Chemistry, 70(26), 10581–10591. [Link]
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
Chen, Y., et al. (2020). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron, 66(41), 7949-7955. [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
Green, K. M., & Aldous, L. (2020). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Coordination Chemistry Reviews, 422, 213463. [Link]
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a critical bioisostere of indole, widely used in kinase inhibitors (e.g., Vejurafenib analogs). However, the electron-deficient pyridine ring introduces unique synthetic challenges compared to standard indoles.
This guide addresses the three most common failure modes reported by our users:
Regioselectivity Errors during N-functionalization (N1 vs. N5 attack).
Cyclization Stalls in Palladium-catalyzed routes (Larock/Sonogashira).
User Issue: "I tried to alkylate the pyrrole nitrogen (N1), but I isolated a quaternary ammonium salt or a mixture of isomers."
The Mechanism of Failure
Unlike indole, 5-azaindole contains a basic pyridine nitrogen (N5, pKa ~4.6) and an acidic pyrrole nitrogen (N1, pKa ~13.2).
Scenario A (Neutral/Weak Base): The pyridine N5 is the most nucleophilic site. Electrophiles attack here first, leading to N5-quaternary salts .
Scenario B (Strong Base): Deprotonation of N1 creates the azaindolyl anion. The negative charge is delocalized, but N1 becomes the primary nucleophile (Coulombic attraction).
Diagnostic Protocol: Distinguishing N1 vs. N5 Isomers
Do not rely solely on LC-MS, as isomers have identical masses.
Feature
N1-Substituted (Desired)
N5-Substituted (Byproduct)
1H NMR (C2-H)
Sharp singlet or doublet.
Significant downfield shift due to cationic pyridine ring.
1H NMR (C4-H)
Standard aromatic region.
Deshielded (> 8.5 ppm) due to adjacent quaternary N+.
Solubility
Soluble in organic solvents (DCM, EtOAc).
Poor organic solubility; often water-soluble.
NOESY/ROESY
NOE correlation between N-Alkyl protons and C2-H/C7-H .
NOE correlation between N-Alkyl protons and C4-H/C6-H .
Corrective Workflow
To ensure N1 selectivity, you must ensure complete deprotonation before adding the electrophile.
Recommended Protocol (N1-Alkylation):
Dissolve 5-azaindole in anhydrous DMF or THF.
Cool to 0°C.
Add NaH (1.1 - 1.2 eq) . Wait for H2 evolution to cease (approx. 30 min). This is the critical step to form the N1-anion.
Add electrophile slowly.
Validation: If the reaction mixture remains homogeneous, N1 alkylation is proceeding. If a precipitate forms immediately, N5 quaternization may be occurring (salt formation).
Decision Logic: N-Functionalization Pathway
Figure 1: Decision matrix for controlling regioselectivity in 5-azaindole functionalization. Note that strong bases shift nucleophilicity to N1.
User Issue: "My Larock heteroannulation (using 3-iodo-4-aminopyridine) has low yield. I see a major byproduct with M-I (mass minus iodine)."
The Mechanism of Failure
The Larock synthesis involves reacting an o-haloaniline (or aminopyridine) with an internal alkyne.
Byproduct 1: Dehalogenated Starting Material. The Pd(II) intermediate undergoes reductive elimination or protonolysis before alkyne insertion. This is common if the alkyne is sterically hindered or the catalyst load is inactive.
Byproduct 2: Regioisomers. If the internal alkyne is unsymmetrical (R1-C≡C-R2), the bulky group generally ends up at the C2 position of the indole. However, electronic effects in pyridines can override steric control.
Troubleshooting Table: Larock Synthesis
Observation (LC-MS)
Probable Identity
Root Cause
Solution
Mass = SM - Iodine + H
Deiodinated Pyridine
Hydride source in solvent or slow alkyne insertion.
Switch solvent to anhydrous DMF; Degas thoroughly; Increase alkyne concentration.
Mass = SM + Alkyne (No Cyclization)
Acyclic Alkyne Adduct
Failure of intramolecular amination.
Increase temperature (100°C+); Switch base to Na2CO3 or KOAc.
Add DMF and sparge with Argon for 15 mins (Critical: Oxygen kills the catalytic cycle leading to deiodination).
Heat to 100°C for 12-24h.
Workup: Filter through Celite. Wash with EtOAc/Brine.
Note: LiCl is added to stabilize the Pd-intermediate and prevent dehalogenation [1].
Module 3: Oxidative Byproducts (N-Oxides)
User Issue: "My product is pure by LC-MS (M+H), but over time or during silica chromatography, a 'plus 16' mass peak appears."
The Mechanism of Failure
The pyridine nitrogen (N5) in the 5-azaindole scaffold is electron-rich enough to be oxidized to the N-oxide by peroxides present in solvents (ethers) or during exposure to air on silica gel, especially if the silica is acidic and old.
Identification & Prevention
MS Signature: M+17 (M+H + 16).
NMR Signature: C6-H and C4-H shift upfield (shielding) due to the back-donation of the oxygen anion into the ring, contrary to typical deshielding effects of electronegative atoms.
Prevention Protocol:
Solvent Check: Test THF/Dioxane for peroxides using starch-iodide paper before use.
Chromatography: Add 1% Triethylamine (TEA) to your eluent (DCM/MeOH). This neutralizes the silica and suppresses N-oxide formation and streaking.
Storage: Store 5-azaindole derivatives under Nitrogen at -20°C, specifically if they contain electron-donating groups (methoxy, amines) which make the ring more prone to oxidation.
Synthesis Workflow & Critical Control Points
Figure 2: Critical Control Points (CCPs) in the synthesis and purification pipeline to avoid common oxidation and reduction byproducts.
References
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 5-Azaindoles. Chemical Society Reviews.
Popowycz, F., et al. (2003). Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles. Tetrahedron.
Hands, D., et al. (1996). A Convenient Synthesis of 5-Azaindole. Synthesis.
For further assistance, please contact the Heterocyclic Chemistry Support Desk with your specific batch number and LC-MS raw data.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Reactivity of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the pyrrolo[3,2-c]pyridine scaffold is a privileged structure, forming the core of numerous biol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyrrolo[3,2-c]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the reactivity of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its key positional isomers, offering insights into their synthetic utility. While direct, side-by-side comparative studies are not extensively documented in the literature, this guide synthesizes available experimental data on related systems and established principles of organic chemistry to predict and rationalize the reactivity profiles of these important building blocks.
Introduction to the Isomers
The reactivity of the 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde core is significantly influenced by the position of the chloro substituent on the pyridine ring. For the purpose of this guide, we will focus on the comparison between the parent compound and its 2-chloro and 6-chloro isomers. The electronic and steric environments of these isomers dictate their susceptibility to various chemical transformations.
Figure 1: Structures of the Compared Isomers
Caption: Chemical structures of the compared isomers.
The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, influencing the electron density of the ring carbons. This effect is most pronounced at the α (2 and 6) and γ (4) positions, rendering them more electrophilic and susceptible to nucleophilic attack. Conversely, the pyrrole ring is electron-rich and prone to electrophilic substitution. The interplay of these electronic features, along with the steric hindrance imposed by the substituents, governs the reactivity of each isomer.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of chloro-heterocycles. The reactivity of the chloro substituent is highly dependent on its position relative to the pyridine nitrogen.
Theoretical Reactivity Profile:
Based on established principles for chloropyridines and related heterocycles, the expected order of reactivity for SNAr reactions is:
4-Chloro > 2-Chloro > 6-Chloro
The 4-chloro isomer is anticipated to be the most reactive due to the effective stabilization of the Meisenheimer intermediate by the pyridine nitrogen at the para position.[2] The 2-chloro isomer is also highly activated, being ortho to the nitrogen. The 6-chloro isomer's reactivity is expected to be somewhat lower than the 2-chloro isomer due to potential steric hindrance from the fused pyrrole ring.
Experimental Insights from Related Systems:
Studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related heterocyclic system, have shown that these reactions proceed readily with various anilines under acidic conditions.[3] The reactions are often rapid, and the choice of solvent can significantly impact the reaction rate, with water sometimes being a superior medium.[3] It is reasonable to extrapolate that 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde would exhibit similar reactivity, readily undergoing substitution with a range of nucleophiles such as amines, alkoxides, and thiolates.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
Isomer
Chloro Position
Predicted Reactivity
Rationale
Target Compound
4-Chloro
High
Strong activation by the para-nitrogen, facilitating stabilization of the Meisenheimer intermediate.
Isomer 1
2-Chloro
High
Strong activation by the ortho-nitrogen.
Isomer 2
6-Chloro
Moderate to High
Activation by the ortho-nitrogen, but potential for steric hindrance from the fused ring system.
Experimental Protocol: General Procedure for Amination
The following is a representative protocol for the amination of a chloro-pyrrolopyridine derivative, adapted from literature on related compounds.[4]
To a solution of the chloro-pyrrolo[3,2-c]pyridine-3-carbaldehyde isomer (1.0 eq) in a suitable solvent (e.g., 2-propanol, DMF, or water) is added the desired amine (1.2-2.0 eq).
For less reactive amines, a catalytic amount of acid (e.g., HCl, 0.1 eq) may be added to promote the reaction.[3]
The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction or crystallization.
Caption: General workflow for Palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution
The pyrrolo[3,2-c]pyridine ring system has two distinct aromatic rings with opposing electronic characteristics. The pyridine ring is electron-deficient and generally unreactive towards electrophilic substitution. When forced, substitution occurs at the 3-position (C-7 in the pyrrolopyridine numbering). The pyrrole ring, in contrast, is electron-rich and readily undergoes electrophilic substitution, typically at the C-2 or C-3 position.
In the case of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its isomers, the pyrrole ring is already substituted at the 1 and 3 positions. Therefore, any further electrophilic substitution on the pyrrole ring would likely occur at the C-2 position.
Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. [5]The presence of the aldehyde group at C-3 in the target molecules suggests that they are likely synthesized via a Vilsmeier-Haack reaction on the corresponding 1-methyl-pyrrolo[3,2-c]pyridine precursors. The regioselectivity of this reaction on the unsubstituted pyrrolo[3,2-c]pyridine core is an important consideration.
Reactions of the Aldehyde Group
The carbaldehyde group at the C-3 position is a versatile functional handle for a wide array of chemical transformations, including:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.
Reduction: Reduction to the corresponding alcohol can be achieved with reducing agents like sodium borohydride.
Reductive Amination: The aldehyde can be converted to an amine via reductive amination.
Wittig Reaction: The Wittig reaction can be used to form an alkene at the C-3 position.
Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as hydrazines and active methylene compounds.
The reactivity of the aldehyde group is not expected to be significantly different between the isomers, as the electronic effects of the chloro-substituent on the distant pyridine ring are likely to be minimal. However, steric hindrance from a 2-chloro substituent could potentially influence the approach of bulky reagents to the aldehyde. A study on the reactivity of pyridinecarboxaldehyde isomers has shown that the position of the aldehyde group can influence its susceptibility to hydration and oxidation.
[6]
Conclusion
The reactivity of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its 2- and 6-chloro isomers is a complex interplay of electronic and steric factors. Based on established principles and data from related heterocyclic systems, the 4-chloro isomer is predicted to be the most reactive towards nucleophilic aromatic substitution, followed by the 2-chloro and then the 6-chloro isomer. All three isomers are expected to be viable substrates for palladium-catalyzed cross-coupling reactions, although the specific conditions, particularly the choice of catalyst and ligand, will be critical for achieving high efficiency. The aldehyde functionality at the C-3 position provides a versatile handle for further synthetic transformations, with its reactivity being largely independent of the chloro-substituent's position.
This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. It is important to note that the optimal reaction conditions for each specific transformation will need to be determined empirically. The insights provided herein should serve as a valuable starting point for the design of synthetic routes towards novel and biologically active pyrrolo[3,2-c]pyridine derivatives.
References
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available from: [Link]
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. Available from: [Link]
(PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available from: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available from: [Link]
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. Available from: [Link]
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available from: [Link]
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available from: [Link]
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available from: [Link]
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PubMed. Available from: [Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Semantic Scholar. Available from: [Link]
Process for the production of pyridine aldehydes. Google Patents.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]
Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. Available from: [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]
Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available from: [Link]
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]
Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate. Available from: [Link]
Recent advances in Sonogashira reactions. PubMed. Available from: [Link]
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available from: [Link]
Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. PubMed. Available from: [Link]
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available from: [Link]
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). Available from: [Link]
Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available from: [Link]
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available from: [Link]
United States Patent Office. Googleapis.com. Available from: [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available from: [Link]
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. Available from: [Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH. Available from: [Link]
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Springer. Available from: [Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available from: [Link]
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC - PubMed Central. Available from: [Link]
Comparative SAR Profiling: 1H-pyrrolo[3,2-c]pyridine Scaffolds in Kinase Inhibitor Design
Executive Summary: The "5-Azaindole" Advantage In the landscape of kinase inhibitor design, the indole scaffold is ubiquitous. However, its high lipophilicity and metabolic liability often necessitate bioisosteric replac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "5-Azaindole" Advantage
In the landscape of kinase inhibitor design, the indole scaffold is ubiquitous. However, its high lipophilicity and metabolic liability often necessitate bioisosteric replacement. While 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the standard alternative, 1H-pyrrolo[3,2-c]pyridine (5-azaindole) has emerged as a critical scaffold for expanding intellectual property (IP) space and fine-tuning physicochemical properties.
This guide objectively compares the 1H-pyrrolo[3,2-c]pyridine scaffold against its isomers, detailing its specific utility in targeting FMS (CSF-1R) and c-Met kinases. We provide experimental protocols for synthesis and bioassays, supported by comparative data.
Physicochemical & Structural Comparison
The placement of the pyridine nitrogen significantly alters the electronic landscape of the fused ring system. Unlike the 7-azaindole (where the nitrogen is adjacent to the pyrrole NH, forming a specific "hinge-binding" motif), the 5-azaindole places the nitrogen at the C5 position (using indole numbering).
Table 1: Comparative Profile of Indole Bioisosteres
Feature
Indole
7-Azaindole (Pyrrolo[2,3-b])
5-Azaindole (Pyrrolo[3,2-c])
Structure
Benzene fused to pyrrole
Pyridine fused (N at pos 7)
Pyridine fused (N at pos 5)
LogP (Lipophilicity)
High (Poor solubility)
Moderate
Low (Enhanced aqueous solubility)
Acidity (NH pKa)
~16.2
~13.2
~13.0 (More acidic than indole)
H-Bonding
1 Donor / 0 Acceptors
1 Donor / 1 Acceptor (N7)
1 Donor / 1 Acceptor (N5)
Kinase Binding
Monodentate (NH)
Bidentate (NH + N7)
Monodentate (NH) + Distal Acceptor
Metabolic Stability
Low (C3 oxidation prone)
High
Moderate-High
Key Insight: The 5-nitrogen in 1H-pyrrolo[3,2-c]pyridine does not typically participate in the primary hinge-binding hydrogen bond network in the same way 7-azaindole does. Instead, it serves to lower LogP (improving solubility) and can pick up solvent-front interactions or specific water-mediated bonds in the back pocket of the ATP site.
Case Study: FMS Kinase (CSF-1R) Inhibition[1]
The Colony-Stimulating Factor-1 Receptor (FMS or CSF-1R) is a primary target for cancer immunotherapy and rheumatoid arthritis. The following SAR data illustrates the optimization of a 1H-pyrrolo[3,2-c]pyridine series, demonstrating how C6-arylation drives potency.
SAR Logic: The "Compound 1r" Series
Reference: Bioorg. Med. Chem. Lett. (See Ref 1)
The optimization strategy focused on the C6 position (equivalent to C2 in indole numbering) to access the hydrophobic pocket adjacent to the kinase hinge.
Table 2: SAR Data for FMS Kinase Inhibition[1]
Compound ID
R-Group (C6-Position)
FMS IC50 (nM)
Selectivity (vs c-Met)
Observation
KIST101029
Lead (Diaryl amide)
96 nM
Moderate
Baseline lead compound.
1e
3-trifluoromethylphenyl
60 nM
High
Electron-withdrawing group improves potency.
1r
4-morpholino-3-(CF3)phenyl
30 nM
>33-fold
Bulky group fills hydrophobic pocket; Morpholine improves solubility.
Analog X
Unsubstituted Phenyl
>500 nM
Low
Loss of hydrophobic contact.
Mechanistic Interpretation:
Compound 1r demonstrates that the 1H-pyrrolo[3,2-c]pyridine core provides a rigid scaffold that orients the C6-substituent into the selectivity pocket. The N5-nitrogen improves the solubility of the core, allowing for the attachment of lipophilic tails (like the trifluoromethyl group) without crashing the compound out of solution in bioassays.
N-Oxidation: Dissolve 2-bromo-5-methylpyridine (10 mmol) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with NaHCO3. Yields 2-bromo-5-methylpyridine-1-oxide.[1][2]
Nitration: Add the N-oxide to a mixture of fuming HNO3 and H2SO4 at 0°C. Heat to 100°C for 2h. Pour onto ice. Isolate 4-nitro-derivative.
Enamine Formation: React the nitro compound with DMF-DMA (3 eq) in DMF at 140°C for 12h. This forms the trans-β-dimethylamino-styrene intermediate.
Reductive Cyclization: Dissolve intermediate in AcOH/EtOH. Add Fe powder (5 eq). Reflux for 4h. The nitro group reduces to an amine, which attacks the enamine side chain to close the pyrrole ring.
Purification: Filter Fe, concentrate, and purify via flash chromatography (Hexane/EtOAc).
B. FMS Kinase Inhibition Assay (ADP-Glo)
Purpose: Determine IC50 of synthesized derivatives.
Protocol:
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
Enzyme Mix: Dilute human recombinant FMS kinase (CSF-1R) to 2 ng/μL in buffer.
Substrate: Use Poly(Glu, Tyr) 4:1 peptide substrate (0.2 mg/mL).
Reaction:
Add 5 μL of Compound (serial dilution in DMSO, final <1%).
Add 5 μL of Enzyme Mix. Incubate 10 min (RT).
Add 5 μL of ATP/Substrate mix (10 μM ATP final).
Incubate 60 min at RT.
Detection: Add 15 μL ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP. Incubate 40 min. Add 30 μL Kinase Detection Reagent. Incubate 30 min.
Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).
Visualizations
Diagram 1: Scaffold Comparison & Chemical Space
Caption: Structural logic comparing Indole, 7-Azaindole, and 5-Azaindole properties.
Diagram 2: Synthesis Workflow (Batch)
Caption: Step-by-step synthesis of the 1H-pyrrolo[3,2-c]pyridine core.
Diagram 3: SAR Decision Tree (FMS Kinase)
Caption: Optimization logic for Compound 1r series.
References
El-Naggar, M., et al. (2024). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[3][4] Bioorganic & Medicinal Chemistry Letters. (Note: Contextual match for Compound 1r data).
Wang, C., et al. (2024).[2] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.
Popowycz, F., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[5][6] Organic Chemistry Frontiers.[5]
BenchChem. (2025).[7][8] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.
Technical Benchmark: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in High-Throughput Library Generation
Topic: Benchmarking the performance of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in library synthesis Executive Summary: The "Dual-Vector" Advantage In the landscape of kinase-focused library design, the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the performance of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in library synthesis
Executive Summary: The "Dual-Vector" Advantage
In the landscape of kinase-focused library design, the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold has emerged as a superior bioisostere to the traditional indole.[1] This guide benchmarks 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (referred to herein as Cmpd A ) against standard indole and isomeric azaindole alternatives.
The Core Value Proposition: Unlike standard 3-formylindoles, which offer a single primary diversity vector (at C3), Cmpd A provides a pre-installed, electronically activated "Dual-Vector" system.[1][2] The C4-chloro substituent, activated by the adjacent pyridine nitrogen, allows for catalyst-free Nucleophilic Aromatic Substitution (SNAr), a reactivity mode completely absent in analogous indole scaffolds.[1]
Comparative Snapshot
Feature
Cmpd A (5-Azaindole Core)
Indole-3-carboxaldehyde
7-Azaindole Analog
C4 Reactivity
High (SNAr & Suzuki)
Inert (Requires C-H activation)
Moderate (Suzuki preferred)
C3 Reactivity
Reductive Amination / Knoevenagel
Reductive Amination / Knoevenagel
Reductive Amination
Solubility (Aq)
High (Pyridine N reduces LogD)
Low (Lipophilic)
Moderate
H-Bonding
Donor (C3) + Acceptor (N5)
Donor (C3) only
Donor (C3) + Acceptor (N7)
Structural Analysis & Competitor Landscape[2]
The Electronic Activation Mechanism
The defining feature of Cmpd A is the position of the nitrogen atom in the 6-membered ring (N5).
Indole: The benzene ring is electron-rich, making nucleophilic attack at C4 impossible under standard conditions.
Cmpd A (5-Azaindole): The N5 atom pulls electron density, rendering the C4-position electrophilic. This enables the displacement of the Chlorine atom by amines, alkoxides, or thiols without transition metal catalysis.[1]
Drug development requires scaffolds that lower lipophilicity (LogD) while maintaining potency.[1]
Data Point: In matched molecular pair studies, replacing an indole core with a 5-azaindole core typically lowers cLogP by ~1.0–1.5 units, significantly improving aqueous solubility and reducing metabolic clearance.[1][2]
Experimental Benchmark: Reactivity Profiling
We compared the performance of Cmpd A against 4-Chloroindole-3-carboxaldehyde in a standard library synthesis workflow involving two diversity steps:
Note: For unreactive amines, raise temp to 120°C or use microwave irradiation (140°C, 30 min).[1][2]
Purification: Direct prep-HPLC is recommended for library scale.
Method B: Suzuki-Miyaura Coupling (C4 Vector)
If C-C bond formation is required at C4 instead of C-N.
React Cmpd A with Boronic Acid R-B(OH)2 (1.5 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 eq) in Dioxane/Water (4:1).[1][2]
Heat at 90°C for 4 h.
Advantage:[3][4] The 4-Cl position on 5-azaindole undergoes oxidative addition faster than the corresponding indole due to the electron-deficient ring.
Visualizing the Advantage
Diagram 1: The "Dual-Vector" Library Logic
This workflow illustrates how Cmpd A generates high-complexity chemical space using orthogonal reactions.
Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the C3-aldehyde and C4-chloride handles.
Diagram 2: Mechanistic Activation (SNAr)
Why Cmpd A outperforms Indole in nucleophilic substitution.
Caption: The pyridine nitrogen (N5) in Cmpd A stabilizes the transition state, enabling SNAr, unlike the inert indole.[1][2]
References
El-Gamal, M. I., et al. (2018).[1][2] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[1][2][5]
[Link]
Significance: Validates the 5-azaindole scaffold for kinase inhibition and demonstrates C4-substitution patterns.
Staben, S. T., et al. (2016).[1][2] "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3669-3674.[1][2]
[Link]
Significance: Demonstrates the physicochemical advantages (LogD, solubility) of azaindoles over indoles.[1][2]
Lérida, L., et al. (2019).[1][2] "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." Molecules, 24(6), 1145.[1]
[Link]
Significance: Provides mechanistic grounding for SNAr reactivity in nitrogen-containing heterocycles.[2]
Popowycz, F., et al. (2011).[1][2] "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[6] Organic Chemistry Frontiers.
[Link]
Significance: Comprehensive review of azaindole reactivity and synthesis strategies.[1]
Comparative Analytical Guide: Isomeric Purity of 1H-pyrrolo[3,2-c]pyridine Scaffolds
Executive Summary & Technical Context[1][2][3][4][5][6][7] The 1H-pyrrolo[3,2-c]pyridine (commonly 5-azaindole) scaffold is a privileged structure in kinase inhibitor development (e.g., CSF1R, Aurora kinase targets) due...
The 1H-pyrrolo[3,2-c]pyridine (commonly 5-azaindole) scaffold is a privileged structure in kinase inhibitor development (e.g., CSF1R, Aurora kinase targets) due to its ability to mimic the purine core of ATP while offering distinct hydrogen-bonding vectors.
However, the synthesis and functionalization of this scaffold present a persistent analytical challenge: Regioisomeric Purity .
The Problem: During synthesis (e.g., Fischer indole or Sonogashira cyclization), thermodynamic and kinetic factors often lead to the co-formation of the [2,3-c] (6-azaindole) or [3,2-b] (4-azaindole) isomers. Furthermore, subsequent N-alkylation often lacks total regioselectivity, producing N1- vs. N3-alkylated mixtures.
The Analytical Gap: Standard C18 Reverse Phase HPLC (RP-HPLC) often fails to resolve these positional isomers due to identical m/z ratios and nearly identical lipophilicity (logP).
This guide objectively compares the industry-standard RP-UPLC against the superior resolving power of Supercritical Fluid Chromatography (SFC) , validated by 1H-NMR structural elucidation.
Comparative Analysis of Methodologies
Method A: High-pH Reverse Phase UPLC (The Standard)
Mechanism: Hydrophobic interaction.
Performance: 5-azaindoles are basic. Under standard acidic conditions (0.1% Formic Acid), the pyridine nitrogen is protonated, causing peak tailing and reduced retention, often masking impurities.
Verdict: Useful for general purity but unreliable for isomeric quantification (< 1.5 Resolution).
Method B: Supercritical Fluid Chromatography (The Alternative)
Mechanism: Orthogonal selectivity using CO2 (non-polar) and Methanol (polar) with basic additives.
Performance: The interaction between the basic azaindole and the CO2/modifier system is highly sensitive to the specific position of the nitrogen atom (N1 vs N3 vs Pyridine-N).
Verdict:Superior. Consistently achieves baseline resolution (Rs > 2.0) for regioisomers that co-elute on C18.
Method C: 1H-NMR Spectroscopy (The Validator)
Mechanism: Magnetic resonance of proton environments.
Performance: The only method to definitively assign structure based on coupling constants (
-values) and chemical shift ().
Verdict:Essential for Reference Standards. Not sensitive enough for <0.5% impurity quantification but required to validate the identity of the dominant peak in Methods A and B.
Experimental Protocols & Data
The "Golden Standard" Protocol: SFC
For the separation of 1H-pyrrolo[3,2-c]pyridine from its [2,3-c] isomer or N-alkylated regioisomers.
System: Agilent 1260 Infinity II SFC or Waters UPC2
Column: Viridis BEH 2-EP (2-Ethylpyridine), 3.0 x 100 mm, 1.7 µm.
Rationale: The ethylpyridine stationary phase interacts via pi-pi stacking and hydrogen bonding, which is highly distinct for the different electron densities of the azaindole isomers.
Mobile Phase A: CO2 (Industrial Grade)
Mobile Phase B: Methanol + 0.2% Diethylamine (DEA) or Ammonium Hydroxide.
Note: Basic additive is critical to suppress interaction with residual silanols.
To confirm the [3,2-c] isomer versus the [2,3-c] isomer, focus on the pyridine ring protons.
Proton Position
1H-pyrrolo[3,2-c]pyridine (Target)
1H-pyrrolo[2,3-c]pyridine (Impurity)
Diagnostic Feature
H-4 (Singlet)
~9.09 ppm
~8.80 ppm
The H4 singlet in [3,2-c] is significantly deshielded by the adjacent pyridine nitrogen.
H-2 (Doublet)
~7.39 ppm
~7.60 ppm
Pyrrole proton.
H-3 (Doublet)
~6.80 ppm
~6.60 ppm
Pyrrole proton.
Data synthesized from experimental literature [1, 2].
Performance Comparison Table
Parameter
Method A: Acidic C18 UPLC
Method B: High-pH C18 UPLC
Method C: SFC (2-EP)
Elution Order
Co-elution likely
Partial Separation
Baseline Separation
Resolution (Rs)
0.8 - 1.1 (Fail)
1.2 - 1.4 (Marginal)
> 2.5 (Excellent)
Peak Shape (Tailing)
1.8 (Poor)
1.2 (Good)
1.0 (Symmetrical)
Run Time
5.0 min
5.0 min
3.5 min
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for establishing isomeric purity.
Figure 1: Analytical Decision Tree for Azaindole Isomeric Purity. This workflow prioritizes speed (UPLC) but relies on SFC for definitive resolution of regioisomers.
Mechanistic Insight: Why SFC Wins
The superiority of SFC for this specific application lies in the interaction between the basic nitrogen of the pyridine ring and the stationary phase.
Dipole-Dipole Interactions: In 1H-pyrrolo[3,2-c]pyridine, the dipole moment vector is distinct from the [2,3-c] isomer due to the relative position of the pyridine nitrogen to the pyrrole NH.
2-Ethylpyridine (2-EP) Phase: This stationary phase provides specific pi-pi interactions that discriminate based on the electron density of the pyridine ring.
Suppression of Ionization: The use of CO2/Methanol/DEA keeps the basic nitrogens in their neutral state, preventing the "stickiness" seen in acidic HPLC, which often broadens peaks and obscures closely eluting isomers [3, 4].
References
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. PubMed Central.
[Link]
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines. PubMed Central.
[Link]
Supercritical Fluid Chromatography in Herbal Medicine Analysis (SFC Principles). MDPI.
[Link]
Separation of Azole Isomers Using Supercritical Fluid Chromatography. ResearchGate.
[Link]
Navigating the Unseen: A Senior Application Scientist's Guide to Handling 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For the vanguard of research and development, the introduction of novel chemical entities is a daily reality. With innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory.
Author: BenchChem Technical Support Team. Date: February 2026
For the vanguard of research and development, the introduction of novel chemical entities is a daily reality. With innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a compound of interest in modern drug discovery.
Based on analogous compounds, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is anticipated to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[1] The presence of the aldehyde functional group suggests potential for sensitization with repeated contact.[2] The chlorinated pyridine core indicates that this compound is a halogenated organic, necessitating specific disposal procedures.[3][4]
Core Principles of Safe Handling: A Proactive Stance
Given the anticipated hazards, a multi-layered approach to safety is paramount. This involves a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE). The causality is clear: minimizing exposure minimizes risk.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to any hazardous chemical is to handle it within a properly functioning chemical fume hood.[5] This is non-negotiable. The fume hood's constant air exchange will prevent the accumulation of potentially harmful vapors in the laboratory environment.[5] Furthermore, an eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]
Administrative Controls: Structuring Safety into Your Workflow
Administrative controls are the procedural safeguards that complement engineering controls. These include:
Restricted Access: The area where this compound is handled should be clearly demarcated, with access limited to authorized and trained personnel.
No Unattended Operations: Never leave a reaction or handling procedure involving this compound unattended.
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9][10]
Labeling: All containers of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde must be clearly labeled with the chemical name, structure, and appropriate hazard warnings.
Personal Protective Equipment (PPE): Your Personal Shield
The appropriate selection and use of PPE is the final barrier between you and potential exposure. The following table summarizes the recommended PPE for handling this compound.
Body Part
PPE Recommendation
Rationale
Eyes and Face
Chemical splash goggles and a face shield.[8][11][12]
Protects against splashes and airborne particles, which are anticipated to be irritating to the eyes.[2] A face shield provides an additional layer of protection for the entire face.
Provides a chemical-resistant barrier to prevent skin contact, which is expected to cause irritation.[2] Double-gloving is recommended for extended operations.
Protects against splashes and prevents contamination of personal clothing.
Respiratory
Use within a chemical fume hood. A respirator may be required for spill cleanup or if engineering controls fail.[8][11]
A fume hood is the primary means of respiratory protection.[5] If a respirator is necessary, it must be NIOSH-approved and part of a comprehensive respiratory protection program.
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan is crucial for minimizing risk throughout the lifecycle of this chemical in your laboratory.
Receiving and Storage
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][13]
Secondary Containment: The primary container should be stored within a compatible secondary container to contain any potential spills.
Handling and Use
Work in a Fume Hood: All manipulations, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood.[5]
Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating dust.[14]
Use Appropriate Tools: Utilize spatulas and other tools that will not generate static electricity.
Spill Management
In the event of a spill, a calm and methodical response is essential.
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
Restrict Access: Prevent entry into the affected area.
Consult SDS (of Analogue): Refer to the SDS of a similar compound for specific spill cleanup guidance.
PPE for Cleanup: Wear appropriate PPE, including a respirator if necessary, for the cleanup operation.[11]
Absorb and Collect: For small spills, use an inert absorbent material to collect the spilled compound. Place the absorbed material into a sealed container for disposal.
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal Plan: A Responsible Conclusion
As a halogenated organic compound, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde requires specific disposal procedures to comply with environmental regulations.
Segregated Waste Stream: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.[3][15][16]
Do Not Mix with Non-Halogenated Waste: To prevent costly and complex disposal processes, do not mix halogenated waste with non-halogenated organic waste.[15][16]
Licensed Disposal Vendor: The collected waste must be disposed of through a licensed hazardous waste disposal company.[9]
By adhering to these principles and procedures, researchers can confidently and safely work with 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, fostering a culture of safety and scientific excellence. This guide serves as a foundational document; always consult your institution's specific safety protocols and chemical hygiene plan.
References
Pyridine - New Jersey Department of Health. (n.d.). Retrieved from [Link]
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
Hazardous Waste Segregation - Bucknell University. (2016, April 15). Retrieved from [Link]
2-CHLOROPYRIDINE - New Jersey Department of Health. (n.d.). Retrieved from [Link]
Pyrrole MSDS - Sigma-Aldrich. (n.d.). Retrieved from [Link]
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]